molecular formula C56H77N17O13 B1587172 6-D-Ala-gonadorelin CAS No. 51230-19-4

6-D-Ala-gonadorelin

Cat. No.: B1587172
CAS No.: 51230-19-4
M. Wt: 1196.3 g/mol
InChI Key: SESQMDHICVIJCF-PCMWHEESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-D-Ala-gonadorelin, also known as [D-Ala6]-LH-RH, is a synthetic decapeptide analog of the endogenous Gonadotropin-Releasing Hormone (GnRH) . This modification enhances the peptide's stability against enzymatic degradation, making it a valuable tool for studying the hypothalamic-pituitary-gonadal (HPG) axis . Like native GnRH, its primary mechanism of action involves binding to high-affinity GnRH receptors (GnRH-R) on the surface of pituitary gonadotrope cells . This binding triggers an intracellular signaling cascade that stimulates the synthesis and release of the gonadotropins Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) into the bloodstream . The pulsatile administration of GnRH and its analogs is critical for maintaining physiological gonadotropin secretion, a key area of endocrinology research . This compound has significant applications in veterinary and reproductive biology research. Studies have demonstrated that increasing the dose of GnRH analogs like this compound can significantly improve the ovulatory response in livestock synchronization protocols, such as the CO-Synch program in Holstein heifers . Although a higher ovulatory rate does not always directly translate to increased pregnancy rates, it provides a crucial model for understanding follicular dynamics and the impact of hormonal interventions on fertility . The product is supplied with a documented purity of >95% to >99% . Please note: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary clinical use.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37+,38+,39+,40+,41+,42+,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESQMDHICVIJCF-PCMWHEESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H77N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51230-19-4
Record name 6-D-Ala-gonadorelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteinizing hormone-releasing hormone, (D-ala(sup 6))-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-D-ALA-GONADORELIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structural & Functional Divergence: Native GnRH vs. 6-D-Ala-Gonadorelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical structural and pharmacological distinctions between native Gonadotropin-Releasing Hormone (GnRH) and its synthetic analog, 6-D-Ala-gonadorelin.[1] While native GnRH acts as the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis, its clinical utility is limited by a rapid half-life (


 min) due to specific enzymatic cleavage.[1] The substitution of Glycine at position 6 with D-Alanine (D-Ala

) introduces a stereochemical constraint that stabilizes a Type II'

-turn conformation.[1] This modification serves a dual purpose: it shields the peptide from proteolysis (extending

) and pre-organizes the molecule for superior receptor docking (enhancing affinity).[1]

Structural Biochemistry: The Beta-Turn Imperative

The primary differentiator between the two molecules lies in their secondary structure dynamics in solution versus the receptor-bound state.

Sequence Comparison

Both peptides share the conserved N-terminal and C-terminal domains required for receptor activation.[1][2] The modification occurs at the "hinge" region of the decapeptide.

FeatureNative GnRHThis compound
Sequence pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH

pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH

Chirality at Pos 6 Achiral (Glycine)D-Isomer (D-Alanine)
Side Chain at Pos 6 Hydrogen (-H)Methyl group (-CH

)
Conformational Dynamics

Native GnRH exists largely as a random coil in solution. However, to bind the GnRH Receptor (GnRHR), it must adopt a folded conformation—specifically a Type II'


-turn  involving residues 5–8 (Tyr-Gly-Leu-Arg).[1][3]
  • Native GnRH: The achiral Gly

    
     provides extreme flexibility, allowing the peptide to adopt the required turn, but this incurs a high entropy cost during binding (the molecule must "freeze" its motion to fit).
    
  • This compound: The D-configuration of Alanine at position 6 sterically forces the peptide backbone into the Type II'

    
    -turn conformation even in solution.[1] This "pre-organization" reduces the entropy penalty of binding, significantly increasing affinity for the receptor.
    
Visualization of Structural Logic

The following diagram illustrates the sequence difference and the specific site of conformational locking.

GnRH_Structure cluster_0 Native GnRH (Flexible) cluster_1 This compound (Constrained) n1 pGlu1 n2 His2 n1->n2 n3 Trp3 n2->n3 n4 Ser4 n3->n4 n5 Tyr5 n4->n5 n6 Gly6 (Achiral/Flexible) n5->n6 n7 Leu7 n6->n7 m6 D-Ala6 (Rigid Beta-Turn) n6->m6 Substitution n8 Arg8 n7->n8 n9 Pro9 n8->n9 n10 Gly10-NH2 n9->n10 m1 pGlu1 m2 His2 m1->m2 m3 Trp3 m2->m3 m4 Ser4 m3->m4 m5 Tyr5 m4->m5 m5->m6 m7 Leu7 m6->m7 m8 Arg8 m7->m8 m9 Pro9 m8->m9 m10 Gly10-NH2 m9->m10

Figure 1: Structural comparison highlighting the substitution of the flexible Glycine with the conformation-locking D-Alanine.

Pharmacokinetics: Enzymatic Stability

The clinical limitation of native GnRH is its susceptibility to rapid degradation. The 6-D-Ala modification directly addresses the primary cleavage mechanism.

Proteolytic Cleavage Sites

Native GnRH is degraded primarily by Endopeptidase 24.11 (Neprilysin) and other neutral endopeptidases.[1] The primary cleavage bond is Gly


-Leu

.
  • Mechanism of Resistance: The introduction of the D-amino acid (D-Ala) at position 6 alters the stereochemistry of the peptide bond. Proteolytic enzymes, which are chiral catalysts evolved to recognize L-amino acid backbones, cannot effectively access or hydrolyze the bond adjacent to the D-isomer due to steric hindrance and geometric mismatch.

Quantitative Stability Comparison
ParameterNative GnRHThis compoundImpact of Modification
Plasma Half-life (

)
2–4 minutes15–40 minutes*~10x increase in stability
Primary Cleavage Site Gly

-Leu

Resistant at Pos 6Blocks primary degradation pathway
Receptor Affinity (

)
~1–3 nM~0.1–0.5 nMIncreased affinity (slower dissociation)

*Note: Half-life varies by species and route of administration; values represent typical IV/IM ranges.[1]

Receptor Pharmacology & Signaling[3][4]

Both peptides function as agonists at the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) predominantly coupled to


.[1]
Mechanism of Action[5]
  • Binding: Ligand binds to GnRHR on pituitary gonadotrophs.

  • Activation: Conformational change activates

    
     proteins.[1]
    
  • Cascade: Phospholipase C (PLC) activation leads to IP3 and DAG generation.[1]

  • Result: Intracellular Calcium (

    
    ) mobilization triggers the release of LH and FSH.[1]
    
The "Super-Agonist" Effect

While native GnRH stimulates pulsatile release, this compound's resistance to degradation leads to prolonged receptor occupancy.[1]

  • Short-term: Potent stimulation of LH/FSH release (used for ovulation induction).[1]

  • Long-term (Continuous): Receptor desensitization and downregulation (chemical castration), though 6-D-Ala is less potent in this regard compared to more hydrophobic analogs like Triptorelin.[1]

GnRH_Signaling Ligand This compound Receptor GnRHR (GPCR) Ligand->Receptor High Affinity Binding Gprot Gq/11 Protein Receptor->Gprot Activation PLC Phospholipase C (PLC) Gprot->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Response LH / FSH Secretion Ca->Response Exocytosis PKC->Response Gene Expression

Figure 2: The Gq-coupled signaling cascade activated by GnRH agonists.[1] The modified analog induces this pathway with greater potency and duration.

Experimental Protocols

To validate the structural and functional differences described, the following self-validating protocols are recommended.

Protocol A: Comparative Enzymatic Stability Assay

Objective: Quantify the resistance of this compound to proteolysis compared to native GnRH.[1]

Materials:

  • Pooled human plasma or Rat kidney homogenate (rich in neprilysin).[1]

  • Peptides: Native GnRH (Control) and this compound.[1]

  • HPLC-MS/MS system.[1][4][5]

  • Stop Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

Workflow:

  • Preparation: Dilute peptides to 10 µM in PBS (pH 7.4).

  • Incubation: Mix peptide solution 1:1 with plasma/homogenate. Incubate at 37°C (physiological temp).

  • Sampling: Withdraw aliquots at

    
     minutes.
    
  • Quenching: Immediately add 2 volumes of Stop Solution to precipitate proteins and halt enzyme activity.

  • Centrifugation: Spin at 10,000g for 5 min. Collect supernatant.

  • Analysis: Inject supernatant into HPLC-MS. Monitor the parent ion (

    
    ) depletion.[1]
    
    • Native GnRH m/z: ~1182.6 Da

    • 6-D-Ala m/z: ~1196.6 Da (Verify exact mass based on specific salt form).[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[1]
Protocol B: Competitive Receptor Binding Assay

Objective: Determine the binding affinity (


) difference.

Materials:

  • HEK293 cells stably expressing human GnRHR.[6]

  • Radioligand: [

    
    I]-GnRH (agonist) or [
    
    
    
    I]-Triptorelin.[1]
  • Cold Competitors: Native GnRH and this compound (range

    
     to 
    
    
    
    M).[1]

Workflow:

  • Membrane Prep: Harvest HEK293-GnRHR cells and homogenize in binding buffer (Tris-HCl, MgCl

    
    , BSA).
    
  • Competition: Incubate membranes with fixed concentration of [

    
    I]-Ligand (~0.1 nM) and varying concentrations of cold competitor.
    
  • Equilibrium: Incubate for 90 mins at 4°C (to prevent internalization/degradation during assay).

  • Filtration: Rapidly filter through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Counting: Measure radioactivity (CPM) in a gamma counter.

  • Analysis: Fit data to a one-site competition model.

    • Expectation: The

      
       for this compound should be significantly lower (left-shifted) than native GnRH, indicating higher affinity.[1]
      

References

  • Schally, A. V., et al. (1971). Isolation and properties of the FSH and LH-releasing hormone. Biochemical and Biophysical Research Communications. Link

  • Monahan, M. W., et al. (1973). Synthetic analogs of the hypothalamic luteinizing hormone releasing factor with increased agonist or antagonist properties. Biochemistry. Link

  • Sealfon, S. C., et al. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews. Link

  • Millar, R. P., et al. (2004). GnRHs and GnRH receptors.[2][3][6][7][8][9] Animal Reproduction Science. Link

  • PubChem. (2024).[1] Gonadorelin (Compound Summary).[1] National Library of Medicine. Link

Sources

impact of D-Alanine substitution on GnRH proteolytic stability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Engineering of Peptide Therapeutics: The D-Alanine Switch in GnRH Proteolytic Stability

Executive Summary

The clinical utility of native Gonadotropin-Releasing Hormone (GnRH) is severely limited by its rapid enzymatic degradation, primarily driven by the cleavage of the Gly6-Leu7 peptide bond. This guide details the structural and pharmacokinetic impact of substituting Glycine at position 6 with D-Alanine (D-Ala).[1] This single stereochemical inversion acts as a "molecular switch," stabilizing the peptide’s bioactive


-II’ turn and sterically hindering access by neutral endopeptidases. The result is a foundational increase in proteolytic half-life and receptor affinity, establishing the paradigm for the "superagonist" class of GnRH analogs used in oncology and reproductive medicine.

The Instability of Native GnRH

Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is an unstructured decapeptide in aqueous solution. Its biological half-life in human plasma is remarkably short (2–4 minutes), necessitating pulsatile secretion for physiological function.

Mechanisms of Degradation

The rapid clearance is driven by specific peptidases that recognize the flexible conformation of the native peptide.

  • Primary Cleavage Site (Gly6-Leu7): The bond between the achiral Glycine (pos 6) and Leucine (pos 7) is the primary target for Neprilysin (Neutral Endopeptidase 24.11) and other chymotrypsin-like enzymes.

  • Secondary Cleavage Site (Pro9-Gly10): The C-terminal region is susceptible to Prolyl Endopeptidase , which cleaves the Pro9-Gly10 bond.

The high flexibility of the Gly6 residue allows the peptide chain to extend, exposing the scissile bond to the active sites of these enzymes.

Structural Engineering: The D-Ala6 Switch

The substitution of Gly6 with D-Alanine is not merely a blockade of the enzyme; it is a conformational lock.

Stereochemical Stabilization
  • 
    -Turn Induction:  Native GnRH adopts a transient 
    
    
    
    -II’ turn around the Gly6-Leu7 residues to bind the GnRH receptor. However, Glycine is too flexible to maintain this efficiently. D-Alanine, with its inverted chirality, energetically favors the
    
    
    and
    
    
    angles required for this turn.
  • Steric Hindrance: The methyl group of D-Alanine, when locked in this reverse turn, projects into a spatial region that physically blocks the catalytic pocket of Neprilysin.

  • Receptor Affinity: The stabilized bent conformation mimics the receptor-bound state of the ligand, reducing the entropic cost of binding. This results in a 350–400% increase in potency compared to native GnRH.[1]

Visualization: Proteolytic Vulnerability Map

GnRH_Degradation GnRH Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) NEP Neprilysin (Endopeptidase 24.11) GnRH->NEP Primary Attack (Gly6-Leu7) PEP Prolyl Endopeptidase GnRH->PEP Secondary Attack (Pro9-Gly10) Frag1 Fragment 1-6 (Inactive) NEP->Frag1 Frag2 Fragment 7-10 NEP->Frag2 DAla [D-Ala6]-GnRH (Stabilized Analog) DAla->NEP BLOCKED (Steric Hindrance) DAla->PEP Reduced Access (Conformational Lock)

Figure 1: Comparative proteolytic pathways. Native GnRH is rapidly cleaved by Neprilysin, while the D-Ala6 substitution sterically hinders this interaction.

Comparative Pharmacokinetics

The following table summarizes the impact of D-Amino acid substitution at position 6 on stability and potency. While D-Alanine is the prototype, bulky hydrophobic D-amino acids (D-Leu, D-Trp) further enhance lipophilicity and protein binding, extending half-life even longer.

Peptide VariantSequence ModificationRelative Potency (vs Native)Plasma Half-Life (

)
Mechanism of Stability
Native GnRH None1x2–4 minHighly susceptible to Gly6-Leu7 cleavage.
[D-Ala6]-GnRH Gly6

D-Ala
3.5x – 4x15–20 min

-turn stabilization; blocks Gly6-Leu7 cleavage.
Leuprolide Gly6

D-Leu
~15x - 20x~3 hoursD-Ala mechanism + hydrophobic side chain increases protein binding.
Triptorelin Gly6

D-Trp
~20x - 100x3–4 hoursMax

-turn stability; high lipophilicity reduces renal clearance.

Note: Data represents aggregate values from in vitro plasma incubation and clinical pharmacokinetic studies.

Experimental Protocol: In Vitro Plasma Stability Assay

To validate the stability of a D-Ala substituted analog, the following LC-MS/MS workflow is the gold standard. This protocol ensures quenching of enzymatic activity and precise quantitation.

Workflow Logic
  • Matrix Selection: Human plasma (heparinized) is preferred over serum to prevent coagulation-induced protease activation.

  • Zero-Time Point (

    
    ):  Critical for establishing the baseline signal and correcting for extraction efficiency.
    
  • Internal Standard (IS): A stable isotopically labeled analog (e.g.,

    
    -GnRH) must be added during the quenching step to normalize for matrix effects.
    
Step-by-Step Methodology
  • Preparation:

    • Thaw pooled human plasma at 37°C.[2]

    • Prepare peptide stock (1 mM in water) and dilute to 10

      
      M working solution in PBS.
      
  • Incubation:

    • Aliquot 90

      
      L of plasma into 1.5 mL Eppendorf tubes (one per time point: 0, 5, 15, 30, 60, 120, 240 min).
      
    • Add 10

      
      L of peptide working solution to start the reaction (Final conc: 1 
      
      
      
      M).
    • Incubate at 37°C with gentle shaking (300 rpm).

  • Quenching & Extraction:

    • At each time point, add 300

      
      L of Ice-Cold Acetonitrile containing 1% Formic Acid .
      
    • Crucial Step: Immediately vortex for 30 seconds to precipitate plasma proteins and halt enzymatic activity.

    • Add Internal Standard (IS) at this stage.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject 10

      
      L of the supernatant onto a C18 Reverse-Phase column.
      
    • Mobile Phase A: 0.1% Formic Acid in

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes.

    • Detection: Monitor parent ion transitions (MRM mode).

Visualization: Stability Assay Workflow

Stability_Protocol cluster_0 Phase 1: Incubation cluster_1 Phase 2: Quench & Extract cluster_2 Phase 3: Analysis Plasma Human Plasma (37°C) Mix Incubate (0 - 240 min) Plasma->Mix Peptide GnRH Analog (10 µM) Peptide->Mix Quench Add Ice-Cold ACN + 1% Formic Acid Mix->Quench At time point IS Add Internal Std (13C-GnRH) Quench->IS Spin Centrifuge 14,000g, 10 min IS->Spin LCMS LC-MS/MS (MRM Mode) Spin->LCMS Supernatant Data Calculate Half-Life (ln[conc] vs time) LCMS->Data

Figure 2: Workflow for determining proteolytic stability half-life (


) using LC-MS/MS.

Clinical Implications

The D-Ala6 substitution is the cornerstone of modern GnRH pharmacology. By extending the half-life from minutes to hours, this modification allows:

  • Superagonist Effect: Initial profound stimulation of LH/FSH release (used in IVF protocols).

  • Desensitization (Downregulation): Continuous activation leads to receptor internalization and uncoupling, effectively "turning off" the gonadal axis. This is the mechanism used to treat hormone-sensitive cancers (prostate, breast) and endometriosis.[3]

References

  • Schally, A. V., et al. (1971). "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications. Link

  • Monahan, M. W., et al. (1973). "Synthetic analogs of the hypothalamic luteinizing hormone releasing factor with increased agonist or antagonist properties."[3][4] Biochemistry. Link

  • Marks, N., & Stern, F. (1974). "Enzymatic mechanisms for the inactivation of luteinizing hormone-releasing hormone (LH-RH)." Biochemical and Biophysical Research Communications. Link

  • Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor."[5][6] Endocrine Reviews. Link

  • Karten, M. J., & Rivier, J. E. (1986).[1] "Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists." Endocrine Reviews. Link

Sources

role of 6-D-Ala-gonadorelin in hypothalamic-pituitary-gonadal axis modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis, native Gonadotropin-Releasing Hormone (GnRH) presents a fundamental limitation: metabolic instability. With a plasma half-life of 2-4 minutes, native GnRH is rapidly cleaved by peptidases, restricting its utility to pulsatile simulation.

[D-Ala6]-Gonadorelin represents a critical synthetic evolution. By substituting Glycine at position 6 with D-Alanine, the peptide undergoes a conformational shift that stabilizes the


-turn, preventing enzymatic degradation and significantly enhancing receptor binding affinity. This guide details the molecular mechanisms, signaling dynamics, and experimental protocols for utilizing [D-Ala6]-Gonadorelin to modulate reproductive physiology.

Molecular Pharmacology & Kinetics

The D-Amino Acid Substitution

Native GnRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2). The primary site of metabolic inactivation is the bond between Tyr5 and Gly6 , cleaved by endopeptidases.

  • Modification: Substitution of Gly6 with D-Alanine .

  • Mechanism: The bulky, non-proteinogenic D-amino acid creates steric hindrance. This prevents the endopeptidase from accessing the cleavage site.

  • Conformational Effect: The substitution stabilizes the peptide's bioactive folded conformation (specifically the

    
    -turn around the Gly6 position), enhancing its "fit" into the mammalian GnRH Receptor (GnRHR).
    
Comparative Pharmacodynamics

The following table contrasts native GnRH with the [D-Ala6] analog, highlighting the shift from physiological signaling to pharmacological modulation.

FeatureNative GnRH (Gonadorelin)[D-Ala6]-Gonadorelin
Sequence pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH2
Half-Life (

)
2–4 minutes45–90 minutes (Species dependent)
Potency 1x (Baseline)4x – 10x (In vivo LH release)
Metabolic Fate Rapid cleavage (Tyr5-Gly6)Resistant to Tyr5-Gly6 endopeptidases
Receptor Interaction Rapid dissociationProlonged occupancy & receptor dimerization

Signal Transduction & HPG Axis Dynamics

Intracellular Signaling (Gq/11 Pathway)

Upon binding to the GnRHR on anterior pituitary gonadotropes, [D-Ala6]-Gonadorelin initiates a G-protein coupled cascade. Unlike native GnRH, the analog's resistance to degradation leads to sustained signaling, which eventually triggers desensitization.

Core Pathway:

  • Binding: Ligand binds GnRHR (

    
    -coupled).
    
  • Activation: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    and
    
    
    .
  • Calcium Surge:

    
     triggers 
    
    
    
    release from the ER.[1]
  • Gonadotropin Release: Elevated

    
     and PKC activation drive the exocytosis of LH and FSH granules.
    
Visualization: Signaling Cascade

The following diagram illustrates the intracellular pathway activated by [D-Ala6]-Gonadorelin.

GnRH_Signaling Ligand [D-Ala6]-Gonadorelin Receptor GnRHR (GPCR) Ligand->Receptor High Affinity Binding Gprot Gq/11 Protein Receptor->Gprot Coupling PLC Phospholipase C (PLC) Gprot->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C DAG->PKC Ca Ca2+ Influx ER->Ca Release Ca->PKC Release LH/FSH Exocytosis Ca->Release Nucleus Gene Expression (Lhb, Fshb) PKC->Nucleus MAPK Pathway PKC->Release

Caption: Gq/11-coupled signaling pathway in gonadotropes triggered by [D-Ala6]-Gonadorelin, leading to calcium mobilization and gonadotropin secretion.

The Biphasic Response: Flare vs. Desensitization

Understanding the temporal effects of [D-Ala6]-Gonadorelin is crucial for experimental design.

  • Phase I: The "Flare" (Acute Agonism)

    • Timeframe: 0–4 hours post-administration.

    • Mechanism:[1][2][3][4] Massive receptor occupancy triggers maximal release of stored LH/FSH.

    • Outcome: Supraphysiological surge of Testosterone/Estrogen. Used clinically for ovulation induction .[5]

  • Phase II: Desensitization (Chronic Agonism)

    • Timeframe: >24 hours of continuous exposure.

    • Mechanism:[1][2][3][4] The receptor-ligand complex is internalized (endocytosis). The receptor is uncoupled from the G-protein, and recycling to the membrane is inhibited (downregulation).

    • Outcome: "Chemical Castration." Pituitary becomes refractory to further GnRH stimulation.

Experimental Protocols

Protocol A: In Vivo LH Surge Induction (Bioactivity Assay)

Objective: Validate the potency of [D-Ala6]-Gonadorelin by measuring the LH surge amplitude in an animal model (e.g., Ovariectomized Rat or Bovine).

Reagents:

  • [D-Ala6]-Gonadorelin acetate (lyophilized, reconstituted in 0.9% saline).

  • Heparinized blood collection tubes.

  • Species-specific LH ELISA kit.

Workflow:

  • Acclimatization: Handle animals daily for 3 days to reduce stress-induced cortisol, which can dampen LH release.

  • Baseline Sampling (

    
    ):  Collect blood samples via tail vein (rat) or jugular (cattle) to establish baseline LH.
    
  • Administration: Inject [D-Ala6]-Gonadorelin.

    • Dosage (Rat): 100 ng/kg (Subcutaneous).

    • Dosage (Cattle): 50–100

      
      g total dose (Intramuscular).
      
  • Surge Monitoring: Collect blood at

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    minutes.
  • Analysis: Centrifuge samples at 2000xg for 15 min. Store plasma at -20°C. Analyze via ELISA.

  • Validation Criteria: A successful agonist response is defined as a

    
    4-fold increase in plasma LH over baseline within 60 minutes.
    
Protocol B: Receptor Desensitization Model

Objective: Induce and verify pituitary downregulation.

Workflow:

  • Induction: Administer [D-Ala6]-Gonadorelin daily (or via osmotic pump) for 14 days.

  • Challenge: On Day 15, administer a bolus dose of native GnRH.

  • Readout: Measure LH response.

  • Result: A "silenced" axis will show <10% LH rise compared to a naive control animal, confirming receptor downregulation.

Logic Map: HPG Axis Modulation

This diagram visualizes the feedback loops and the point of intervention for [D-Ala6]-Gonadorelin.

HPG_Axis cluster_effect Pharmacological Outcome Hypothalamus Hypothalamus (Native GnRH) Pituitary Anterior Pituitary (Gonadotropes) Hypothalamus->Pituitary Pulsatile Input Drug [D-Ala6]-Gonadorelin (Exogenous Agonist) Drug->Pituitary Sustained Input (Resistant to Proteolysis) Effect Acute: Ovulation Chronic: Downregulation Drug->Effect Gonads Gonads (Ovaries/Testes) Pituitary->Gonads LH / FSH Surge Steroids Sex Steroids (E2, P4, Testosterone) Gonads->Steroids Steroidogenesis Steroids->Hypothalamus Negative Feedback Steroids->Pituitary Feedback Modulation

Caption: The HPG Axis showing the intervention point of [D-Ala6]-Gonadorelin. Note the distinction between native pulsatile input and the sustained pharmacological input.

References

  • Schally, A. V., et al. (1971). Isolation and properties of the FSH and LH-releasing hormone. Biochemical and Biophysical Research Communications. Link

  • Karten, M. J., & Rivier, J. E. (1986). Gonadotropin-releasing hormone analog design.[3][5][6][7][8][9][10][11] Structure-function studies toward the development of agonists and antagonists: Rationale and perspective. Endocrine Reviews. Link

  • Conn, P. M., & Crowley, W. F. (1991). Gonadotropin-releasing hormone and its analogs.[2][5][6][8][10][12][13][14][15][16][17] New England Journal of Medicine. Link

  • McNeilly, A. S., et al. (2003). Gonadotropin-releasing hormone pulse generation: the role of the GnRH receptor.[1][2][18] Reproduction.[2][3][5][7][8][17][18][19][20] Link

  • Padula, A. M. (2005). GnRH analogues—agonists and antagonists.[15][19] Animal Reproduction Science.[5][17][20] Link

  • Zohar, Y., et al. (1990). Degradation of gonadotropin-releasing hormones in the gilthead seabream, Sparus aurata: Cleavage of native salmon GnRH, mammalian LHRH, and their analogs.[10][14][16] General and Comparative Endocrinology. Link

Sources

Evolutionary Conservation of GnRH Receptors and the Pharmacodynamics of 6-D-Ala-Gonadorelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of 6-D-Ala-gonadorelin —a synthetic superagonist of Gonadotropin-Releasing Hormone (GnRH)—relies on a critical evolutionary intersection: the deep conservation of the receptor’s ligand-binding pocket versus the divergent evolution of its regulatory domains. While the GnRH receptor (GnRHR) has evolved distinct structural forms across vertebrates (most notably the loss of the C-terminal tail in mammalian Type I receptors), the ligand-binding domain has remained sufficiently conserved to allow this compound to function as a potent universal agonist.[1]

This guide analyzes the structural activity relationships (SAR) of this compound, its signal transduction via the


 pathway, and provides validated protocols for assessing its efficacy in both mammalian and teleost models.

Evolutionary Biology of the Target: GnRHR Divergence

To understand the drug's efficacy, one must first understand the target's evolutionary history. Vertebrate GnRH receptors are G-Protein Coupled Receptors (GPCRs) that diverged into two distinct lineages.

The Structural Bifurcation

The primary evolutionary shift occurred between Type I (Mammalian) and Type II (Non-mammalian/Proto-mammalian) receptors.[1]

  • Type II Receptors (Fish, Amphibians, some Mammals): Retain the classic GPCR cytoplasmic C-terminal tail. This tail contains serine/threonine phosphorylation sites required for rapid

    
    -arrestin recruitment, internalization, and desensitization.
    
  • Type I Receptors (Mammals): Uniquely lack the C-terminal tail .[1][2] This evolutionary deletion prevents rapid desensitization via the standard

    
    -arrestin pathway. Consequently, mammalian gonadotropes rely on receptor recycling and downstream uncoupling for regulation, making them uniquely sensitive to pulsatile versus continuous ligand exposure.
    
Visualization of Evolutionary Divergence

The following diagram illustrates the structural divergence and its functional implications.

GnRHR_Evolution cluster_TypeII Non-Mammalian / Type II Lineage cluster_TypeI Mammalian / Type I Lineage Ancestor Vertebrate Ancestor (7-TM GPCR) Fish Teleosts / Amphibians (e.g., Catfish, Xenopus) Ancestor->Fish Mammals Eutherian Mammals (Humans, Bovine, Murine) Ancestor->Mammals StructureII Structure: Retains C-Terminal Tail Fish->StructureII FunctionII Function: Rapid Internalization High Desensitization StructureII->FunctionII StructureI Structure: LOSS of C-Terminal Tail Mammals->StructureI FunctionI Function: Slow Internalization Resistant to Desensitization StructureI->FunctionI

Figure 1: Evolutionary divergence of GnRH receptors highlighting the loss of the C-terminal tail in mammalian lineages, a critical factor in desensitization kinetics.[1]

Pharmacology of the Ligand: this compound[1]

Native GnRH is a decapeptide (


) with a short half-life (2–4 minutes).[1] this compound is a "superagonist" engineered to overcome this limitation.[1]
The D-Amino Acid Substitution (Position 6)

The substitution of Glycine (Gly6) with D-Alanine (D-Ala6) serves two synergistic mechanisms:[1]

  • Proteolytic Resistance: The primary degradation of native GnRH occurs via cleavage of the Gly6-Leu7 bond by endopeptidases. The D-stereoisomer at position 6 renders the peptide unrecognized by these enzymes, extending the half-life significantly.

  • Conformational Locking: Native GnRH adopts a

    
    -turn conformation to bind the receptor. Glycine is highly flexible (achiral), leading to entropic loss during binding.[1] D-Ala stabilizes this 
    
    
    
    -turn, reducing the energy penalty for binding and increasing affinity by 4–10 fold compared to the native ligand.
Comparative Data: Native vs. Analog[1]
FeatureNative Mammalian GnRHThis compoundImpact
Sequence pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH2Structural Stability
Half-Life 2–4 Minutes15–40 MinutesProlonged Receptor Occupancy
Binding Affinity (

)
~2.0 nM~0.3–0.5 nMHigher Potency
Primary Use Pulsatile Fertility TreatmentOvulation Induction / SynchronizationSustained Signaling

Mechanism of Action: Signal Transduction[4]

Regardless of the species (Type I or Type II receptor), this compound activates the


 signaling cascade.[1] This pathway is universally conserved, ensuring the drug's efficacy across taxa.
The Pathway
  • Ligand Binding: this compound binds the transmembrane pocket.[1]

  • G-Protein Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the

    
     subunit.
    
  • Effector Activation:

    
    -GTP activates Phospholipase C 
    
    
    
    (PLC
    
    
    )
    .
  • Second Messengers: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).[1][3][4][5]
  • Cellular Response:

    • 
       triggers 
      
      
      
      release from the ER (immediate LH release).[1][6]
    • DAG activates Protein Kinase C (PKC), leading to ERK1/2 phosphorylation (gene transcription of

      
       and 
      
      
      
      ).[1]
Pathway Visualization

Gq_Signaling cluster_SecondMessengers Second Messengers Ligand 6-D-Ala-GnRH Receptor GnRHR (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Exocytosis) IP3->Ca PKC PKC Activation (Gene Expression) DAG->PKC Response LH / FSH Release Ca->Response PKC->Response

Figure 2: The conserved


 signaling cascade activated by this compound, leading to gonadotropin secretion.[1][7]

Technical Protocols for Validation

To validate the efficacy of this compound in a new species or formulation, two complementary assays are required: a Radioligand Binding Assay (affinity) and an IP-One Accumulation Assay (function).[1]

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of this compound relative to native GnRH.

Materials:

  • Membrane prep from cells expressing GnRHR (e.g., HEK293-GnRHR or pituitary homogenate).[1]

  • Radioligand: [

    
    I]-triptorelin or [
    
    
    
    I]-GnRH (
    
    
    nM).[1]
  • Cold Ligand: this compound (serial dilutions

    
     to 
    
    
    
    M).[1]
  • Buffer: 25 mM HEPES, 10 mM

    
    , 0.1% BSA, pH 7.4.
    

Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in binding buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L membranes (
      
      
      
      
      
      g protein).[1]
    • 50

      
      L radioligand.[1][8]
      
    • 50

      
      L cold competitor (this compound).[1]
      
  • Equilibrium: Incubate at 4°C for 90 minutes (prevents degradation and internalization).

  • Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% PEI (reduces non-specific binding).

  • Wash: 3x washes with ice-cold PBS.

  • Quantification: Count CPM in a gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: IP-One Accumulation Assay (Functional)

Objective: Measure downstream signaling activation.[2][9] Since


 degrades rapidly, we measure 

(a stable metabolite) using Lithium Chloride (LiCl) to block its degradation.[1]

Workflow Visualization:

IP_Assay Step1 Seed Cells (HEK293-GnRHR) 10k cells/well Step2 Add Stimulation Buffer (LiCl + 6-D-Ala-GnRH) Step1->Step2 Step3 Incubate 37°C, 1 Hour Step2->Step3 Step4 Lysis & Detection (HTRF Reagents: Anti-IP1 + d2-IP1) Step3->Step4 Step5 Read FRET Signal (665nm / 620nm) Step4->Step5

Figure 3: Step-by-step workflow for the IP-One functional assay using HTRF (Homogeneous Time Resolved Fluorescence) detection.

Applications: Cross-Species Efficacy

The utility of this compound diverges based on the "Solo" vs. "Dual" GnRH models discussed in Section 1.[1]

Mammalian Applications (Solo GnRH Model)

In mammals, a single GnRH system controls both LH and FSH.[10]

  • Use Case: Ovarian Cyst Treatment (Cattle).

  • Mechanism: A high-dose bolus of this compound triggers a massive LH surge.[1] Because mammalian Type I receptors do not desensitize immediately via the tail, the surge is sufficient to luteinize the cyst or induce ovulation.

  • Dosing: Single IM injection (e.g., 100

    
    g).[1]
    
Teleost Applications (Dual GnRH Model)

Fish often possess multiple GnRH forms and receptors (Type II).[1]

  • Use Case: Induced Spawning (Aquaculture).

  • Mechanism: Fish gonads require sustained stimulation to mature gametes. Native GnRH degrades too fast in water/plasma. This compound (often combined with a Dopamine antagonist like Domperidone) is used.[1]

  • Critical Difference: Due to the presence of the C-terminal tail in fish receptors, they are prone to rapid desensitization. However, the high affinity and stability of the D-Ala analog maintain receptor occupancy long enough to trigger the LH surge required for final oocyte maturation.

References

  • Millar, R. P., et al. (2004). "GnRHs and GnRH receptors."[2][11][4][12][13][14][15][16] Endocrine Reviews. Link

  • Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor."[16] Endocrine Reviews. Link

  • Gifford Bioscience. "Radioligand Binding Assay Protocol."[1] Link

  • BenchChem. "Troubleshooting low signal in GnRH receptor binding assays." Link

  • Frontiers in Endocrinology. "GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion." Link

Sources

Methodological & Application

protocols for pulsatile delivery of 6-D-Ala-gonadorelin in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodology for the pulsatile administration of 6-D-Ala-gonadorelin , a synthetic super-agonist of the Gonadotropin-Releasing Hormone (GnRH).[1] Unlike native GnRH, which has a half-life of 2–4 minutes, [D-Ala⁶]-GnRH exhibits enhanced receptor affinity and resistance to enzymatic degradation.[1] Consequently, standard pulsatile protocols must be rigorously modified to prevent receptor desensitization (downregulation). This protocol utilizes an automated micro-perfusion system to enforce discrete signaling events, allowing researchers to study differential gonadotropin (LH/FSH) secretion and intracellular signaling dynamics without the "castration effect" associated with continuous agonist exposure.

Introduction & Mechanistic Rationale

The Pulsatility Paradox

Physiological GnRH is secreted in pulses (every 60–90 minutes). High-frequency pulses favor LH secretion; low-frequency pulses favor FSH.[1][2][3] Continuous exposure to GnRH—or its stable analogs—causes rapid internalization of the GnRH receptor (GnRHR), uncoupling of G-proteins, and cessation of signaling.

This compound presents a unique challenge:

  • High Stability: It is not rapidly degraded by pituitary peptidases.[1]

  • Slow Dissociation: It remains bound to the receptor longer than native GnRH.

Experimental Imperative: To mimic physiology using this analog, the washout phase must be mechanically aggressive. The protocol below prioritizes a high flow-rate-to-volume ratio to ensure the agonist is physically removed from the cellular microenvironment before the next pulse, preventing "functional continuity" of the signal.

Experimental Setup: Automated Micro-Perfusion

We utilize a dual-pump automated perfusion system to switch between "Agonist Media" and "Washout Media" with zero dead volume.[1]

Hardware Configuration
  • Chamber: Bioptechs FCS2 or similar laminar flow chamber (Volume: ~100 µL).

  • Cells: Primary Rat Anterior Pituitary cells or L

    
    T2 Gonadotroph cell lines.[1]
    
  • Pumps: Peristaltic pump (flow rate 0.5 – 1.0 mL/min) or programmable syringe pump.[1]

  • Tubing: PEEK or PTFE (low adsorption of peptides).[1] Avoid soft silicone for the agonist line to prevent absorption.

Diagram 1: Perfusion Logic Flow

This diagram illustrates the fluidic control required to generate square-wave pulses of the agonist.

PerfusionSetup cluster_logic Timing Logic ResA Reservoir A (Washout Media) Valve Automated Switching Valve ResA->Valve Basal State ResB Reservoir B (6-D-Ala-GnRH) ResB->Valve Pulse State Pump Peristaltic Pump (Flow: 500 µL/min) Valve->Pump Selected Stream Chamber Cell Chamber (Vol: 100 µL) Pump->Chamber Laminar Flow Collector Fraction Collector (LH/FSH Assay) Chamber->Collector Effluent Step1 Pulse: 5 min Step2 Washout: 85 min Step1->Step2

Caption: Schematic of the dual-reservoir perfusion system. The automated valve switches between basal media and agonist to create defined temporal pulses.

Protocol: Pulsatile Delivery Regime

Phase A: Reagent Preparation
  • Stock Solution: Dissolve this compound in sterile water to 1 mM. Aliquot and store at -80°C.

  • Perfusion Media: DMEM (low glucose), 0.1% BSA, 10 mM HEPES.

    • Note: BSA is critical to prevent the hydrophobic peptide from sticking to tubing.

  • Working Solution: Dilute Stock to 1 nM – 10 nM in Perfusion Media.

    • Expert Insight: Native GnRH is often used at 100 nM. Because this compound is ~10-20x more potent, start with 1 nM to avoid immediate receptor saturation.[1]

Phase B: The Pulse Algorithm

To achieve a "Physiological High-Frequency" (LH-favoring) or "Low-Frequency" (FSH-favoring) regimen.[1]

ParameterHigh Frequency (LH Mode)Low Frequency (FSH Mode)Rationale
Pulse Duration 5 minutes5 minutesSufficient for receptor binding; short enough to limit internalization.[1]
Washout Duration 25 minutes115 minutesDetermines the frequency (every 30 min vs. every 2 hrs).
Flow Rate 0.5 mL/min0.5 mL/minHigh turnover (5 chamber volumes/min) ensures rapid clearance.[1]
Cycle Count 6 - 12 pulses4 - 6 pulsesDuration of experiment (usually 4-6 hours).[1]
Phase C: Step-by-Step Execution
  • Equilibration: Peruse cells with Washout Media for 60 mins at 37°C to establish a stable basal secretion rate. Collect fractions every 5 mins.

  • Pulse Initiation (Time 0): Switch valve to Agonist Reservoir .

  • Exposure (0:00 – 0:05): Perfuse this compound for exactly 5 minutes.

  • Washout (0:05 – End of Cycle): Switch valve back to Washout Media .

    • Critical Step: The first 2 minutes of washout are the "Clearance Phase." Ensure no bubbles enter the line, as they disrupt the laminar flow and washout efficiency.

  • Sampling: Collect effluent fractions.

    • Resolution: Collect every 2 minutes during the pulse + first 10 mins of washout. Collect every 10 minutes thereafter.

    • Why? This captures the acute secretory spike (LH release) which often occurs within 2-3 minutes of exposure.[1]

Readouts & Signaling Pathway

The biological response to this compound involves the Gq/11 signaling cascade.[1]

Diagram 2: Intracellular Signaling Cascade

This diagram maps the pathway from receptor binding to gonadotropin gene expression, highlighting the nodes activated by pulsatile calcium.

Signaling Agonist 6-D-Ala-GnRH GnRHR GnRHR (GPCR) Agonist->GnRHR Binding Gq Gq/11 Protein GnRHR->Gq Activation PLC PLCu03b2 Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Oscillations IP3->Ca ER Release PKC PKC DAG->PKC Ca->PKC MAPK ERK1/2 (MAPK) Ca->MAPK Secretion Exocytosis (LH / FSH) Ca->Secretion Trigger PKC->MAPK Gene Transcription (Lhb / Fshb) MAPK->Gene Phosphorylation

Caption: GnRH signaling pathway.[1] Pulsatile Ca2+ frequency decodes the signal to preferentially transcribe Lhb (high freq) or Fshb (low freq).[1]

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
High Basal LH Mechanical shear stress on cells.[1]Reduce flow rate to <0.5 mL/min or use a larger chamber height.
No Pulse Response Agonist adsorption to tubing.Pre-coat tubing with 1% BSA or use high-grade PEEK tubing.[1]
Desensitization (Response decreases after 2 pulses)Incomplete washout of 6-D-Ala-GnRH.[1]Increase washout flow rate or extend inter-pulse interval. Verify zero dead volume in valve.
Signal Drift Cell health deterioration.[1]Ensure media is pH buffered (HEPES) as CO2 control is difficult in perfusion chambers.[1]

References

  • Stojilkovic, S. S., et al. (1994). "Signaling and Secretion in Pituitary Gonadotrophs." Endocrine Reviews. Link[1]

  • Tsutsumi, R., & Webster, N. J. (2009). "GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction." Endocrine Journal. Link

  • Haisenleder, D. J., et al. (1991). "The Frequency of Gonadotropin-Releasing Hormone Stimulation Differentially Regulates Gonadotropin Subunit mRNA Expression."[2] Endocrinology. Link

  • Bio-Techne / Tocris. "GnRH Agonists and Antagonists: Technical Data for [D-Ala6]-LHRH."[1] Link

  • Kaiser, U. B., et al. (1997). "Differential Pathways of GnRH Receptor Signaling." Annual Review of Physiology. Link[1]

Sources

Establishing Dose-Response Curves for 6-D-Ala-Gonadorelin in Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potency of a Synthetic GnRH Analogue

6-D-Ala-gonadorelin, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), represents a class of potent modulators of the hypothalamic-pituitary-gonadal axis.[1][2][3] Its enhanced stability and affinity for the GnRH receptor (GnRHR) compared to native GnRH make it a valuable tool in research and clinical applications.[4] Establishing a precise and reproducible dose-response curve is a foundational step in characterizing the bioactivity of this compound in vitro. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for determining the potency and efficacy of this compound.

The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] In pituitary gonadotrope cells, its activation primarily triggers the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[5][6][7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][7][8] This application note will focus on quantifying the activation of this primary signaling pathway as a direct measure of this compound's biological activity. Furthermore, to ensure a comprehensive and self-validating experimental design, we will also detail protocols for assessing potential alternative signaling through cyclic AMP (cAMP) and for evaluating cellular viability.

Guiding Principles for a Robust Dose-Response Analysis

A successful dose-response study hinges on a well-controlled and validated experimental design. The protocols outlined herein are built upon the following core principles:

  • Appropriate Cellular Model: The choice of cell line is critical. The selected cells must express the GnRH receptor at a level sufficient to generate a measurable response. Both endogenous and recombinant expression systems are discussed.

  • Direct and Relevant Readouts: The assays should measure a direct downstream consequence of GnRHR activation. The quantification of inositol monophosphate (IP-1), a stable metabolite of IP3, serves as a robust indicator of Gαq/11 pathway activation.

  • Comprehensive Pathway Analysis: As GnRH receptors can couple to other G-proteins in different cellular contexts, assessing cAMP levels provides a more complete picture of this compound's signaling profile.

  • Integrated Viability Assessment: A concomitant cell viability assay is essential to distinguish between a true pharmacological effect and a cytotoxic response, thereby ensuring the integrity of the dose-response data.

Signaling Pathway of this compound at the GnRH Receptor

The binding of this compound to the GnRH receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gαq/11 protein, leading to the production of second messengers IP3 and DAG.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., LH/FSH synthesis) PKC->Downstream Phosphorylates Targets

Caption: GnRH Receptor Signaling Cascade.

Experimental Workflow for Establishing a Dose-Response Curve

The following diagram illustrates the overarching workflow for generating a comprehensive dose-response profile for this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-GnRHR or αT3-1) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Stimulation 4. Cell Stimulation (Incubate with drug dilutions) Cell_Seeding->Stimulation Drug_Dilution 3. Prepare this compound Serial Dilutions Drug_Dilution->Stimulation IP1_Assay 5a. IP-1 Accumulation Assay (Primary Response) Stimulation->IP1_Assay cAMP_Assay 5b. cAMP Assay (Secondary Pathway) Stimulation->cAMP_Assay MTT_Assay 5c. Cell Viability Assay (Cytotoxicity) Stimulation->MTT_Assay Data_Acquisition 6. Read Plates (Plate Reader) IP1_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition MTT_Assay->Data_Acquisition Curve_Fitting 7. Non-linear Regression (Sigmoidal Dose-Response) Data_Acquisition->Curve_Fitting EC50_IC50 8. Determine EC50/IC50 Values Curve_Fitting->EC50_IC50

Caption: Experimental Workflow.

Detailed Protocols

PART 1: Cell Line Selection and Culture

The choice of cell line is paramount for a successful dose-response experiment. Here are two recommended options:

  • HEK293 cells stably expressing the human GnRH receptor (HEK293-GnRHR): This is a robust and highly transfectable cell line, making it an excellent choice for generating a stable cell line with consistent receptor expression.[6][9][10][11] This system provides a clean background for studying the specific effects of GnRHR activation.

  • Mouse pituitary gonadotrope cell line (αT3-1 or LβT2): These cell lines endogenously express the GnRH receptor and represent a more physiologically relevant model for studying gonadotrope function.[2][3][12][13][14]

Protocol 1.1: Culture of HEK293-GnRHR Cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 700 µg/ml G418) to maintain receptor expression.[6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or assay plates.

Protocol 1.2: Culture of αT3-1 Cells

  • Culture Medium: DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Follow the same procedure as for HEK293-GnRHR cells.

PART 2: Dose-Response Assays

Protocol 2.1: IP-1 Accumulation Assay (HTRF)

This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP3, providing a direct measure of Gαq/11 activation.[15][16][17][18] Commercially available kits, such as the IP-One HTRF® assay from Revvity (formerly Cisbio), are recommended for their high sensitivity and streamlined protocol.[19][20]

  • Cell Seeding: Seed HEK293-GnRHR or αT3-1 cells into a 96-well or 384-well white plate at a pre-optimized density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the stimulation buffer provided with the assay kit. A typical concentration range would be from 1 pM to 10 µM.

  • Cell Stimulation: Aspirate the culture medium and add the this compound dilutions to the respective wells. Incubate for the recommended time at 37°C (typically 30-60 minutes). The stimulation buffer contains LiCl to inhibit the degradation of IP-1.[20][21]

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

Protocol 2.2: cAMP Assay

This assay measures changes in intracellular cAMP levels, which can indicate coupling of the GnRH receptor to Gαs (increase in cAMP) or Gαi (decrease in forskolin-stimulated cAMP).[7][22][23]

  • Cell Seeding: Seed cells as described in Protocol 2.1.

  • Pre-incubation: Prior to stimulation, incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.[22]

  • Stimulation:

    • For Gαs coupling: Add the this compound dilutions and incubate.

    • For Gαi coupling: Co-stimulate with a fixed concentration of forskolin (an adenylate cyclase activator) and the this compound dilutions.[22]

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[24][25]

  • Data Acquisition: Read the plate on a compatible plate reader.

Protocol 2.3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][26]

  • Cell Seeding and Treatment: Seed and treat the cells with the same serial dilutions of this compound as in the functional assays, in a separate clear 96-well plate. Incubate for the same duration.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.[23]

Data Analysis and Interpretation

The data obtained from the plate reader should be analyzed using a non-linear regression model to fit a sigmoidal dose-response curve.[27][28][29] Software such as GraphPad Prism is highly recommended for this purpose.[27][28][30]

  • Data Transformation: The x-axis (concentration) is typically plotted on a logarithmic scale.[27][28]

  • Curve Fitting: Fit the data to a four-parameter logistic equation (log(agonist) vs. response).[29][30]

  • Determination of EC₅₀ and IC₅₀:

    • EC₅₀ (Half-maximal effective concentration): For agonistic responses (e.g., IP-1 or cAMP production), the EC₅₀ is the concentration of this compound that produces 50% of the maximal response.[31]

    • IC₅₀ (Half-maximal inhibitory concentration): For antagonistic or cytotoxic effects, the IC₅₀ is the concentration that inhibits the response by 50%.[31]

Table 1: Key Parameters from Dose-Response Curve Analysis

ParameterDescription
Top Plateau The maximal response elicited by the compound.
Bottom Plateau The baseline response in the absence of the compound.
EC₅₀ / IC₅₀ The concentration of the compound that produces a response halfway between the top and bottom plateaus. It is a measure of the compound's potency.[32]
Hill Slope Describes the steepness of the curve. A Hill slope of 1.0 is standard for a simple bimolecular interaction.[29]

Troubleshooting and Best Practices

  • High variability between replicates: Ensure accurate pipetting, consistent cell seeding density, and proper mixing of reagents.

  • No or weak signal: Optimize cell number, stimulation time, and reagent concentrations. Confirm receptor expression in the cell line.

  • "Bell-shaped" dose-response curve: This may indicate cytotoxicity at higher concentrations. Correlate with the results from the cell viability assay.

  • Assay Validation: For novel assays, it is crucial to determine the Z'-factor to assess the robustness and suitability for high-throughput screening.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for establishing accurate and reproducible dose-response curves for this compound. By integrating direct measures of GnRH receptor signaling with a self-validating assessment of cell viability, researchers can confidently characterize the potency and efficacy of this and other GnRH analogues. This foundational data is essential for advancing our understanding of GnRH receptor pharmacology and for the development of novel therapeutics targeting this important signaling pathway.

References

  • GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Choosing a dose-response equation. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • Glowm. (2013, February 15). Gonadotropin-Releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). Retrieved from [Link]

  • Naor, Z. (2009). Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs. Frontiers in Neuroendocrinology, 30(3), 299-314.
  • Szabo, E., et al. (1980). In vitro LH release and cAMP accumulation induced by synthetic GnRH derivatives. Molecular and Cellular Endocrinology, 17(2), 147-155.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • Kounenidakis, M., et al. (2024). Cytotoxic Activity of Novel GnRH Analogs Conjugated with Mitoxantrone in Ovarian Cancer Cells. International Journal of Molecular Sciences, 25(17), 9419.
  • Tadi, P., & Doss, M. K. (2023). Physiology, Gonadotropin-Releasing Hormone. In StatPearls.
  • Leka, A., et al. (2023). Gonadotropin-Releasing Hormone Receptor (GnRHR) and Hypogonadotropic Hypogonadism. International Journal of Molecular Sciences, 24(21), 15993.
  • Krsmanovic, L. Z., et al. (2013). Gonadotropin-releasing hormone receptor signaling and functions. Frontiers in Endocrinology, 4, 17.
  • Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2888, 23-32.
  • University of Birmingham. (2024, October 13). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Retrieved from [Link]

  • Srinivasan, B., & Lloyd, D. G. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. In Enzyme Kinetics and Mechanism.
  • Liu, S., et al. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Journal of Visualized Experiments, (162), e61530.
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Retrieved from [Link]

  • Wikipedia. (n.d.). EC50. Retrieved from [Link]

  • Woloshin, C., et al. (2004). Gonadotropin-Releasing Hormone Receptor-Mediated Growth Suppression of Immortalized LßT2 Gonadotrope and Stable HEK293 Cell Lines. Endocrinology, 145(1), 194-204.
  • BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. Retrieved from [Link]

  • Morgan, K., et al. (2008). Gonadotropin-Releasing Hormone Receptor Levels and Cell Context Affect Tumor Cell Responses to Agonist In vitro and In vivo. Cancer Research, 68(15), 6331-6340.
  • Garrel, G., et al. (2007). Gonadotropin-Releasing Hormone Couples to 3′,5′-Cyclic Adenosine-5′-Monophosphate Pathway through Novel Protein Kinase C and - in L T2 Gonadotrope Cells. Molecular Endocrinology, 21(3), 733-747.
  • Dr. Oracle. (2025, September 22). What is the use and dosage of gonadorelin (GnRH analog) in treating hypogonadotropic hypogonadism? Retrieved from [Link]

  • GenScript. (n.d.). Human Gonadotropin-Releasing Hormone Receptor Cell Line. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gonadorelin Acetate? Retrieved from [Link]

  • Tri City Voice. (2025, August 25). Gonadorelin Peptide: Gonadotropin Research and More. Retrieved from [Link]

  • Chan, K. M., et al. (2002). Real-time analysis of the activities of GnRH and GnRH analogs in alphaT3-1 cells by the Cytosensor microphysiometer. Journal of Cellular Biochemistry, 85(3), 567-577.
  • Giguère, D., et al. (2026). Generation and characterization of a HEK293 cell line optimized for recombinant adeno-associated virus production. Journal of Biotechnology, 421, 1-10.
  • Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Retrieved from [Link]

  • News-Medical. (2015, July 2). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. Retrieved from [Link]

  • Stanislaus, D., et al. (1998). The gonadotrophin-releasing hormone receptor of alpha T3-1 pituitary cells regulates cellular levels of both of the phosphoinositidase C-linked G proteins, Gq alpha and G11 alpha, equally. The Biochemical journal, 335(Pt 3), 653–658.
  • ChromoTek. (n.d.). Troubleshooting IP/Co-IP. Retrieved from [Link]

  • Krsmanovic, L. Z., et al. (2003). An agonist-induced switch in G protein coupling of the gonadotropin-releasing hormone receptor regulates pulsatile neuropeptide secretion.
  • Goren, A., et al. (1989). The bioactivity of gonadotropin releasing hormones and its regulation in the gilthead seabream,Sparus aurata: in vivo andin vitro studies. Fish Physiology and Biochemistry, 7(1-6), 59-67.
  • Kars, M. D., et al. (2019). GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. International Journal of Molecular Sciences, 20(22), 5678.
  • Navratil, A. M., et al. (2003). Time course of MAPK activation by GnRH and PMA in T3-1 cells and L T2 cells. Endocrine, 22(1), 65-73.
  • Todman, M. G., et al. (2004). Dose-dependent switch in response of gonadotropin-releasing hormone (GnRH) neurons to GnRH mediated through the type I GnRH receptor. Endocrinology, 145(2), 728-735.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Buserelin Acetate? Retrieved from [Link]

  • Ruf-Zamojski, F., et al. (2018). Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone. Frontiers in Endocrinology, 9, 43.
  • Clinicaltrials.eu. (n.d.). Buserelin Acetate – Application in Therapy and Current Clinical Research. Retrieved from [Link]

Sources

Topic: High-Efficiency Synthesis and Purification of 6-D-Ala-Gonadorelin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract: This document provides a detailed guide for the synthesis and purification of 6-D-Ala-gonadorelin, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH). We present a robust methodology rooted in Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure reproducibility and high purity of the final peptide product.

Introduction

Gonadorelin (GnRH) is a decapeptide hormone responsible for stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. This compound is an analog in which the glycine residue at position 6 is substituted with a D-alanine. This substitution confers enhanced stability against enzymatic degradation, resulting in a significantly more potent and longer-acting therapeutic agent.

The synthesis of such a modified peptide requires precise chemical control. The method of choice is Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2] Following assembly, the peptide is cleaved from the resin and deprotected, yielding a crude product. Due to the potential for side reactions and the formation of deletion or truncated sequences during synthesis, a high-resolution purification step is mandatory.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose, separating the target peptide from impurities based on differences in hydrophobicity.[4][5][6]

This guide provides a comprehensive workflow, from resin preparation to the acquisition of a highly purified and characterized this compound peptide.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

The target sequence for this compound is pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH₂ . The synthesis is performed on a Rink Amide resin to generate the C-terminal amide upon final cleavage. The N-terminal pyroglutamic acid (pGlu) is formed from a glutamine (Gln) precursor, which cyclizes under acidic conditions during the cleavage step.

Principle of Fmoc-SPPS

Fmoc-SPPS involves a cyclical process. The resin-bound amino acid has its N-terminal Fmoc protecting group removed with a mild base (piperidine). The next Fmoc-protected amino acid is then "activated" by a coupling reagent and added to the newly exposed N-terminus to form a peptide bond. This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.[7]

SPPS Workflow Diagram

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Initial Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA-OH) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes End Completed Peptide-Resin Cycle->End No (Final AA)

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Synthesis

1. Resin Preparation:

  • Place Rink Amide MBHA resin (e.g., 0.1 mmol scale, substitution ~0.5 mmol/g) into a suitable SPPS reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 1 hour with gentle agitation.[8]

2. Synthesis Cycle (Iterative Process):

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for another 15 minutes. This two-step process ensures complete removal of the Fmoc group.[1]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction. Perform washes in the following sequence: DMF (x5), Isopropanol (IPA) (x3), DMF (x5).

  • Kaiser Test (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (0.95 eq. to the amino acid) in DMF.
    • Add N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) to activate the solution. The solution should turn yellow.[9]
    • Immediately add the activated amino acid solution to the washed resin.
    • Agitate the reaction vessel for 1-2 hours at room temperature.
  • Washing: Drain the coupling solution and wash the resin with DMF (x5) to remove excess reagents.

  • Repeat: Return to the "Fmoc Deprotection" step for the next amino acid in the sequence.

3. Amino Acid Sequence & Protecting Groups: The peptide is assembled from C-terminus to N-terminus. The order of coupling is:

  • Fmoc-Gly-OH

  • Fmoc-Pro-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Leu-OH

  • Fmoc-D-Ala-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Trp(Boc)-OH

  • Fmoc-His(Trt)-OH

  • Fmoc-Gln(Trt)-OH (This will cyclize to pGlu during cleavage)

Rationale for Protecting Groups: The side-chain protecting groups (Pbf, tBu, Boc, Trt) are all acid-labile and will be removed during the final TFA cleavage step, providing an orthogonal protection scheme to the base-labile Fmoc group.[7][9]

Part 2: Peptide Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is accomplished using a strong acid, typically trifluoroacetic acid (TFA), mixed with "scavengers."

Principle of Cleavage

TFA protonates and cleaves the acid-labile linker attaching the peptide to the resin. Simultaneously, it removes the acid-labile side-chain protecting groups. During this process, highly reactive carbocations are generated (e.g., from t-butyl groups). Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these cations, preventing them from re-attaching to and modifying sensitive amino acid residues like Tryptophan and Tyrosine.[10][11]

Experimental Protocol: Cleavage

1. Resin Preparation:

  • After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM) (x5), and dry it under a vacuum for several hours.

2. Cleavage Cocktail Preparation (Caution: Highly Corrosive):

  • Prepare a cleavage cocktail fresh in a fume hood. A standard and effective mixture for this peptide is Reagent K .[10]

  • Reagent K Composition:

    • Trifluoroacetic acid (TFA): 82.5%
    • Phenol: 5%
    • Water: 5%
    • Thioanisole: 5%
    • 1,2-Ethanedithiol (EDT): 2.5%
  • Use approximately 10 mL of cocktail per gram of peptide-resin.

3. Cleavage Reaction:

  • Add the cold cleavage cocktail to the dried peptide-resin in a sealed vessel.

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin using a sintered glass funnel and collect the filtrate, which now contains the crude peptide.

  • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery. Combine all filtrates.

4. Peptide Precipitation and Collection:

  • In a fume hood, add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

  • A white precipitate (the crude peptide) will form immediately.

  • Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and carefully decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Part 3: Purification by Preparative RP-HPLC

The crude peptide contains the target molecule as well as various impurities. Preparative RP-HPLC is used to isolate the this compound to a high degree of purity.

Principle of RP-HPLC

Reversed-phase chromatography separates molecules based on their hydrophobicity.[5] The stationary phase (e.g., C18 silica) is non-polar, while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[4][12] Trifluoroacetic acid (0.1%) is added to both mobile phases to act as an ion-pairing agent, improving peak shape and resolution.

RP-HPLC Purification Workflow

HPLC_Workflow Start Start: Crude Peptide Pellet Dissolve Dissolve in Aqueous Buffer A (with minimal Buffer B) Start->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Preparative C18 RP-HPLC Column Filter->Inject Elute Gradient Elution (Increasing Acetonitrile) Inject->Elute Detect UV Detection (214/280 nm) Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC & Mass Spec) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Obtain Pure Peptide Powder Pool->Lyophilize

Caption: Workflow for the purification of peptides via preparative RP-HPLC.

Experimental Protocol: Purification

1. Mobile Phase Preparation:

  • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

  • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Filter and degas both buffers before use.[13]

2. Sample Preparation:

  • Dissolve the crude peptide in Buffer A. If solubility is an issue, add a minimal amount of Buffer B or acetic acid to aid dissolution.

  • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column: Preparative C18 silica column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Detection: UV detector set to 214 nm (for the peptide backbone) and 280 nm (for Trp and Tyr residues).[14]

  • Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Gradient: Develop an optimized gradient based on an initial analytical run. A typical starting gradient is shown in the table below.

Time (min)% Buffer BFlow Rate (mL/min)
01018
51018
456018
509518
559518
601018
Table 1: Example preparative HPLC gradient for this compound purification.

4. Fraction Collection and Analysis:

  • Collect fractions (e.g., 1-minute intervals) as peaks elute from the column.

  • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry (MS) to identify those containing the peptide with the correct molecular weight (MW: 1209.4 g/mol ).

  • Pool the fractions that meet the desired purity level (e.g., >98%).

5. Lyophilization:

  • Freeze the pooled fractions at -80°C.

  • Lyophilize (freeze-dry) the frozen solution to remove the solvents, yielding the final product as a fluffy, white powder.

Summary of Key Parameters

ParameterSpecification/ReagentRationale
Synthesis Scale 0.1 mmolStandard laboratory scale for research.
Resin Rink Amide MBHAYields a C-terminal amide upon cleavage.
Nα-Protection Fmoc (Fluorenylmethyloxycarbonyl)Base-labile, orthogonal to acid-labile side-chain groups.
Coupling Activation HBTU / DIPEA in DMFEfficient and rapid activation, minimizing side reactions.
Fmoc Deprotection 20% Piperidine in DMFStandard, effective removal of Fmoc group.
Cleavage Cocktail Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Strong acid cleavage with scavengers for Trp, Tyr, Arg.[10]
Purification Method Preparative RP-HPLCHigh-resolution separation based on hydrophobicity.[4]
HPLC Column C18-modified silicaIndustry standard for peptide purification.[12]
Mobile Phase Water/Acetonitrile with 0.1% TFAProvides excellent resolution and peak shape.[13]
Final Purity Target >98% (by analytical HPLC)Standard for pharmaceutical and research applications.
Table 2: Summary of critical parameters for the synthesis and purification of this compound.

References

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-38. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology. [Link]

  • CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis. (2017).
  • Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. [Link]

  • US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. (2012).
  • Burlina, F., et al. (2011). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Scanlon, D., & Finlayson, K. (n.d.). HPLC of Peptides and Proteins. In Methods in Molecular Biology. [Link]

  • USP. (2025). Gonadorelin Hydrochloride USP-TTT. [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. [Link]

  • Cocomazzi, G., et al. (2023). Advances and perspectives in the analytical technology for small peptide hormones analysis: A glimpse to gonadorelin. Analytica Chimica Acta, 1243, 340822. [Link]

  • Jeong, J. Y., et al. (2018). HPLC Analytical method parameters for gonadorelin, progesterone, oxytocin and estradiol. Journal of Animal Reproduction and Biotechnology, 33(3), 169-176. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • Jalilian, A. R., et al. (2011). Preparation and biodistribution of [67Ga]-DTPA-gonadorelin in normal rats. Journal of Radioanalytical and Nuclear Chemistry, 287(1), 169-174. [Link]

  • Axios Research. (n.d.). Gonadorelin. [Link]

  • Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(79), 42058-42067. [Link]

Sources

long-term storage and handling guidelines for 6-D-Ala-gonadorelin stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

6-D-Ala-gonadorelin (also known as [D-Ala6]-LHRH) is a synthetic decapeptide agonist of the Gonadotropin-Releasing Hormone (GnRH). The substitution of Glycine at position 6 with D-Alanine significantly enhances its resistance to enzymatic degradation and increases receptor binding affinity compared to native GnRH.

However, despite this structural enhancement, the molecule remains susceptible to physicochemical instability—specifically hydrolysis , oxidation (at Trp³), and surface adsorption . This guide provides a self-validating framework to minimize these risks.

Molecular Profile
ParameterData
Sequence pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH₂
Molecular Weight ~1196.3 g/mol
Isoelectric Point (pI) ~9.5 (Cationic at neutral pH)
Solubility Soluble in water, 0.1% Acetic Acid, DMSO
Critical Risks Hygroscopicity, Adsorption to Glass, Oxidation

Critical Protocol: Reconstitution Strategy

The moment of reconstitution is the single highest failure point in peptide handling. Poor technique here introduces moisture-driven hydrolysis or shear stress.

The "Equilibration" Imperative

Causality: Lyophilized peptides are hygroscopic. Opening a cold vial causes immediate condensation of atmospheric water vapor onto the peptide cake. This "wetting" initiates micro-hydrolysis before the solvent is even added.

Step-by-Step Reconstitution Protocol
  • Thermal Equilibration: Remove the lyophilized vial from the freezer (-20°C/-80°C). Place it in a desiccator at room temperature (20-25°C) for at least 60 minutes before opening.

  • Vessel Selection: Use Polypropylene or Protein LoBind tubes.[1]

    • Scientific Rationale: this compound is cationic. It binds rapidly to the negatively charged silanol groups on standard glass surfaces, leading to "phantom" concentration losses of up to 50% at low concentrations .

  • Solvent Addition:

    • For Immediate Use: Sterile Distilled Water (pH ~5.5-6.0).

    • For Long-Term Stock: 0.1% Acetic Acid or 10mM Acetate Buffer (pH 5.0).

    • Note: Avoid Phosphate Buffered Saline (PBS) for high-concentration freezing; phosphate salts can crystallize and cause pH shifts during freezing (eutectic point issues) .

  • Dissolution: Add solvent down the side of the vial. DO NOT VORTEX.

    • Technique: Swirl gently or invert slowly. Vortexing creates high shear forces and introduces air bubbles, accelerating oxidation of the Tryptophan (Trp) residue.

  • Filtration (Optional but Risky): If sterility is required, use a 0.22 µm PVDF or PES Low-Binding filter. Pre-wet the filter with solvent to saturate binding sites before filtering the peptide solution.

Visualization: Reconstitution Workflow

ReconstitutionWorkflow Start Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 60 min) Start->Equilibrate Prevents Condensation Vessel Select Vessel: LoBind Polypropylene Equilibrate->Vessel Solvent Add Solvent: 0.1% Acetic Acid Vessel->Solvent Avoids Adsorption Dissolve Dissolution: Gentle Swirl (NO VORTEX) Solvent->Dissolve Aliquot Aliquot & Flash Freeze Dissolve->Aliquot Minimizes Freeze-Thaw

Figure 1: Optimized reconstitution workflow emphasizing thermal equilibration and shear-stress avoidance.

Long-Term Storage & Stability

Once in solution, the clock starts ticking. The stability of this compound is governed by pH and temperature.[2]

Storage Guidelines
StateTemperatureContainerMax DurationNotes
Lyophilized Powder -20°C or -80°COriginal Vial (Sealed)2-3 YearsKeep desiccated. Protect from light.[3][4]
Reconstituted Stock -80°CLoBind Polypropylene6-12 MonthsBest Practice. Flash freeze in liquid nitrogen.
Reconstituted Stock -20°CLoBind Polypropylene3-6 MonthsAcceptable. Avoid "frost-free" freezers (temp cycling).
Working Solution 4°CLoBind Polypropylene< 7 DaysSusceptible to oxidation and microbial growth.
The "Freeze-Thaw" Danger

Repeated freezing and thawing causes ice crystal formation that can physically shear the peptide and alter the pH of the buffer locally.

  • Rule: Aliquot stock solutions immediately after reconstitution into single-use volumes (e.g., 10 µL, 50 µL). Never refreeze an aliquot more than once.

Visualization: Degradation Pathways

DegradationPathways Peptide This compound (Native State) HighPH High pH (>8.0) Peptide->HighPH Oxidizers Oxygen / Light Peptide->Oxidizers Glass Glass Surface Peptide->Glass Moisture Moisture (Lyophilized) Peptide->Moisture Deamidation Deamidation (Loss of Activity) HighPH->Deamidation Oxidation Oxidation (Trp3) (Structural Change) Oxidizers->Oxidation Adsorption Adsorption (Loss of Concentration) Glass->Adsorption Hydrolysis Hydrolysis (Cleavage) Moisture->Hydrolysis

Figure 2: Primary degradation pathways. Note that Adsorption is a physical loss, while others are chemical changes.

Quality Control & Troubleshooting

To ensure scientific integrity, implement a "Self-Validating" QC step. Do not assume the stock is active after long storage.

Quick Verification Protocol (HPLC)

If the peptide has been stored >6 months, run a blank and a sample on RP-HPLC.

  • Column: C18 (e.g., 4.6 x 150mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 10-60% B over 30 mins.

  • Pass Criteria: Single sharp peak. Appearance of "shoulder" peaks or broadness indicates oxidation or deamidation .

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Protein Recovery Adsorption to containerSwitch to Protein LoBind tubes. Avoid borosilicate glass.
Cloudiness / Precipitate Incorrect pH or High ConcentrationCheck pH (target 5.0-6.0). Sonicate briefly (low power). Dilute.
Loss of Bioactivity Oxidation of Trp residuePurge vials with Nitrogen/Argon before closing. Store in dark.
Broad HPLC Peak Deamidation / AggregationDiscard. Prepare fresh stock. Avoid pH > 7.[4]5.

References

  • Hoitink, M. A., et al. (1996).[2] "Degradation kinetics of gonadorelin in aqueous solution." Journal of Pharmaceutical Sciences.

  • Sigma-Aldrich. (2024). "Handling and Storage Guidelines for Peptides." Technical Bulletins.

  • Helm, V. J., & Müller, B. W. (1990).[5] "Stability of gonadorelin and triptorelin in aqueous solution." Pharmaceutical Research.

  • Goebel-Stengel, M., et al. (2011). "The importance of using the optimal plastic and glassware in studies involving peptides." Analytical Biochemistry.

Sources

Application Note: Therapeutic Evaluation of [D-Ala6]-Gonadorelin in Cystic Ovarian Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: [D-Ala6]-Gonadorelin (GnRH Agonist). Primary Application: Restoration of HPG axis functionality in anovulatory Cystic Ovarian Disease (COD). Mechanism: High-affinity binding to pituitary GnRH receptors, inducing a supraphysiological Luteinizing Hormone (LH) surge via the


 pathway.
Key Advantage:  Substitution of Glycine at position 6 with D-Alanine confers resistance to post-proline cleaving enzymes, extending plasma half-life (

) and potency compared to native GnRH.

Technical Background & Mechanism of Action

The Molecule: [D-Ala6]-Gonadorelin

Native Gonadotropin-Releasing Hormone (GnRH) is a decapeptide rapidly degraded by peptidases (specifically at the Gly6-Leu7 bond). The introduction of the D-amino acid (D-Alanine) at position 6 stabilizes the


-turn conformation, preventing enzymatic access and increasing receptor binding affinity.
  • Sequence: pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH2

  • Stability Factor: ~2.5–3x extension in biological half-life vs. native GnRH.

Pathophysiology of COD

Cystic Ovarian Disease is characterized by the persistence of anovulatory follicles (cysts) >20-25mm in diameter (bovine) or multiple follicular cysts (rodent PCOS models), caused by a failure of the pre-ovulatory LH surge. This results in a state of persistent estrus (nymphomania) or anestrus.

Signaling Pathway

[D-Ala6]-Gonadorelin acts as a super-agonist. Upon binding to the GnRH receptor (GnRHR) on pituitary gonadotrophs, it triggers the Phospholipase C (PLC) cascade.[1]

G Agonist [D-Ala6]-Gonadorelin Receptor GnRH Receptor (Pituitary Gonadotroph) Agonist->Receptor High Affinity Binding GProtein Gq Protein Activation Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca Intracellular Ca2+ Influx IP3->Ca ER Release LH LH Surge (Exocytosis) Ca->LH Ovary Ovarian Cyst (Theca/Granulosa Cells) LH->Ovary Systemic Circulation Outcome Luteinization or Ovulation Ovary->Outcome Resumption of Cyclicity

Figure 1: Signal transduction pathway of [D-Ala6]-Gonadorelin leading to cyst resolution.

Preclinical Validation Protocol (Rodent Model)

Objective: To induce a COD/PCOS-like phenotype in rats and validate the efficacy of [D-Ala6]-Gonadorelin in restoring ovulation.

Model Induction: Estradiol Valerate (EV) Method

The EV-induced model is the gold standard for creating polycystic ovaries characterized by anovulation and sympathetic hyperinnervation.

Reagents:

  • Estradiol Valerate (EV) dissolved in sesame oil or corn oil.

  • Adult female Wistar or Sprague-Dawley rats (200-250g).

Protocol Workflow:

  • Acclimation (Day -14 to 0): Monitor estrous cycles via daily vaginal smears. Only rats with regular 4-5 day cycles are selected.

  • Induction (Day 0): Administer a single intramuscular (IM) injection of EV (2 mg/rat or 4 mg/kg).

    • Control Group: Receives oil vehicle only.

  • Development Phase (Day 1–60):

    • Rats will transition into persistent vaginal cornification (PVC), indicating persistent estrus and anovulation.

    • Validation checkpoint (Day 60): Smears must show cornified cells for >10 consecutive days.

  • Intervention (Day 61):

    • Group A (Negative Control): Saline injection.

    • Group B (Treatment): [D-Ala6]-Gonadorelin (Dosage: 1.0 – 5.0 µg/kg, SC). Note: Dose finding may be required based on peptide purity.

  • Readout (Day 62–70):

    • Monitor for disappearance of cornified cells (diestrus shift).

    • Necropsy at Day 70.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Pathology cluster_2 Phase 3: Treatment Start Acclimation (14 Days) Induction EV Injection (4mg/kg IM) Start->Induction Wait Cyst Development (60 Days) Induction->Wait Check Verify Persistent Estrus (Smear) Wait->Check Treat [D-Ala6]-Gonadorelin (SC Injection) Check->Treat If PVC Confirmed Analyze Histology & Hormone Analysis Treat->Analyze +7 Days

Figure 2: Workflow for Estradiol Valerate-induced COD model and therapeutic intervention.

Clinical Application Protocol (Bovine)

Target Species: Dairy Cattle (Holstein-Friesian). Indication: Ovarian cysts (Follicular or Luteal) diagnosed >45 days postpartum.

Diagnostic Criteria

Before administering [D-Ala6]-Gonadorelin, the pathology must be confirmed to ensure the presence of GnRH-responsive tissue.

Diagnostic ToolCriteria for COD
Transrectal Palpation Smooth, fluctuating structure >25mm; absence of CL.
Ultrasound Anechoic structure >20mm; wall thickness <3mm (Follicular) or >3mm (Luteal).[2]
Progesterone (P4) Plasma P4 < 1.0 ng/mL (indicates active follicular cyst).
Treatment Protocol

Dosage: 100–500 µg (approx. 2–5 mL depending on formulation concentration) IM or IV.

Step-by-Step Administration:

  • Day 0 (Diagnosis & Treatment): Administer [D-Ala6]-Gonadorelin.

    • Mechanism:[1][3][4] Induces LH surge within 2–4 hours.

  • Day 7 (Assessment):

    • Check for luteinization of the cyst (wall thickening) or presence of a new CL.

    • Optional: Administer PGF2

      
       (Prostaglandin) to lyse the newly formed luteal tissue and induce estrus.
      
  • Day 9–11: Observe for signs of estrus; Artificial Insemination (AI).

Data Analysis & Interpretation

When evaluating the efficacy of [D-Ala6]-Gonadorelin in your models, organize data as follows:

Quantitative Metrics Table
ParameterHealthy ControlCOD Model (Untreated)COD + [D-Ala6]-Gonadorelin
Estrous Cycle Regular (4-5 days)Persistent Estrus (Acyclic)Resumption of Diestrus within 48h
Ovarian Histology Corpora Lutea presentMultiple Cysts, No CLNew CL formation, Cyst regression
Serum LH (Peak) Normal SurgeBasal / Non-pulsatileSharp Spike (1-4h post-dose)
Serum Progesterone Cyclic fluctuationConsistently Low (<1 ng/mL)Rise (>2 ng/mL) by Day 5-7
Troubleshooting
  • No Response (Rat): If rats remain in persistent estrus 7 days post-treatment, the cyst may have become androgen-independent or the dose was insufficient to trigger the LH threshold. Re-verify peptide stability (avoid freeze-thaw).

  • No Response (Cow): Ensure the structure was a follicular cyst. If the cyst was already luteinized (High P4), GnRH will have minimal effect. In this case, PGF2

    
     is the indicated first-line treatment.
    

References

  • Mechanism of GnRH Analogs

    • Conn, P. M., & Crowley, W. F. (1994). Gonadotropin-releasing hormone and its analogs.[5][6][2][4][7][8][9][10][11] New England Journal of Medicine, 324(2), 93-103. Link

  • Estradiol Valerate COD Model

    • Brawer, J. R., et al. (1986). Polycystic ovaries and anovulation induced by estradiol valerate in the rat.[12][13][3][14] Biology of Reproduction, 35, 647-658. Link

    • Stener-Victorin, E., et al. (2000). Effects of electro-acupuncture on anovulation in rats with polycystic ovaries. Biology of Reproduction, 63(6), 1730–1736. Link

  • Bovine Clinical Protocols

    • Kesler, D. J., & Garverick, H. A. (1982). Ovarian cysts in dairy cattle: A review. Journal of Animal Science, 55(5), 1147-1159. Link

    • Peter, A. T. (2004). An update on cystic ovarian degeneration in cattle. Reproduction in Domestic Animals, 39(1), 1-7. Link

  • Pharmacokinetics of D-Ala-6 Analogs

    • Bourguignon, J. P., et al. (1982). Metabolism of GnRH and its analogs.[15] Frontiers in Hormone Research, 10, 24-36. Link

Sources

Troubleshooting & Optimization

troubleshooting low solubility of 6-D-Ala-gonadorelin in physiological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][3][4]

The Paradox: 6-D-Ala-Gonadorelin (a GnRH agonist) is theoretically hydrophilic and soluble in water.[1][2] If you are experiencing "low solubility," it is likely a kinetic issue (solvation shell formation), an ionic strength issue (salting out), or an adsorption issue (peptide loss to surfaces), rather than true thermodynamic insolubility.[1][2]

Molecule Snapshot
PropertySpecificationImplication for Handling
Sequence pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH₂D-Ala substitution at pos 6 increases metabolic stability but alters conformational flexibility.[1][2]
Isoelectric Point (pI) ~9.5 – 10.0 (Basic)Critical: At pH 7.4 (PBS), the peptide carries a net positive charge (+).[1][2] It should be soluble.
Hydrophobicity Moderate (Trp, Leu, Tyr present)Can drive aggregation at high concentrations or high ionic strength.[1][2]
Common Salt Form AcetateHighly water-soluble. (Avoid TFA salts for cell culture without buffer exchange).[1][2]

The "Golden Path" Reconstitution Protocol

Stop: Do not add 1x PBS directly to the lyophilized powder. This is the #1 cause of apparent insolubility (salting out).

Step-by-Step Methodology
  • Equilibration: Allow the vial to warm to room temperature (20–25°C) before opening to prevent water condensation (hygroscopic clumping).

  • Primary Solubilization (The "Water Pulse"):

    • Dissolve the peptide powder in sterile deionized water (or 0.1% Acetic Acid) at a concentration 10x higher than your final target.

    • Why? This allows a hydration shell to form around the charged residues (Arg, His) without competition from the high salt ions (Na+, Cl-, PO4-) found in PBS.[1][2]

  • Visual Check: Ensure the solution is perfectly clear. If cloudy, see Module 3.

  • Buffer Introduction:

    • Slowly add 10x PBS or concentrated buffer to the peptide solution to reach the final 1x physiological osmolarity.

    • Technique: Add dropwise while gently swirling.

  • Filtration (Optional): If sterility is required, use a 0.22 µm PVDF or PES membrane.[2] Warning: Pre-wet the filter to prevent adsorption loss (See Module 4).[1][2]

Diagnostic & Troubleshooting (FAQs)

Issue A: "The solution turned cloudy immediately upon adding PBS."

Diagnosis: "Salting Out" / Ionic Shielding. At pH 7.4, the peptide is positively charged. The anions in PBS (Phosphate/Chloride) shield these charges.[2] If the ionic strength is too high before the peptide is fully hydrated, the molecules collapse into hydrophobic aggregates.

Corrective Action:

  • Immediate Fix: Add a small volume of 0.1 M Acetic Acid dropwise until clear. The drop in pH increases the positive charge density, repelling the aggregates.

  • Prevention: Follow the "Water Pulse" method in Section 2.

Issue B: "The solution gelled at high concentration (>5 mg/mL)."

Diagnosis: Beta-Sheet Fibrillization. GnRH analogs, particularly those with D-amino acid substitutions, can form amyloid-like fibrils or liquid crystals at high concentrations due to stacking of the aromatic residues (Trp, Tyr).[1][2]

Corrective Action:

  • Heat Shock: Warm the solution to 40°C for 5-10 minutes.

  • Sonication: Mild bath sonication (30 seconds) can disrupt non-covalent gels.[1][2]

  • Co-solvent: Add DMSO to a final concentration of 1-5% (if compatible with your assay).[1][2]

Issue C: "My HPLC shows only 50% recovery (or less) at low concentrations."

Diagnosis: Adsorption (The "Sticky Peptide" Problem). This is not a solubility issue; it is a surface binding issue. Cationic peptides bind avidly to the negative charges on glass and standard polypropylene.

Corrective Action:

  • Vial Choice: Use LoBind (low retention) protein tubes or siliconized glass.[1][2]

  • Carrier Protein: If in vivo/cell culture, add 0.1% BSA (Bovine Serum Albumin) to block surface sites.[1][2]

  • Solvent: Never store <100 µg/mL solutions in pure water/PBS. Include 0.05% Tween-20 or keep in 50% DMSO stock until use.

Visualizing the Solubility Mechanism

The following diagram illustrates the decision logic and the physical chemistry occurring during reconstitution.

G Start Lyophilized This compound SolventChoice Solvent Choice? Start->SolventChoice PathPBS Add PBS (pH 7.4) Directly SolventChoice->PathPBS Incorrect PathWater Add Water or 0.1% Acetic Acid SolventChoice->PathWater Correct ResultCloudy Cloudy / Precipitate (Charge Shielding) PathPBS->ResultCloudy Ionic Strength > Repulsion ResultClear Clear Solution (Hydration Shell Formed) PathWater->ResultClear Full Solvation Fix Add Acetic Acid or DMSO ResultCloudy->Fix Rescue Final Add 10x Buffer to Final Conc. ResultClear->Final Fix->ResultClear

Caption: Figure 1. Solubilization Decision Tree. Direct addition of high-salt buffers (Red Path) risks charge shielding and precipitation.[1][2] The "Water First" approach (Green Path) ensures stable hydration.[1][2]

Buffer Compatibility Matrix

Solvent SystemSolubility RatingNotes
Water (Deionized) ⭐⭐⭐⭐⭐ (Excellent)Best for initial reconstitution.[1][2] Acidic pH (~5-6) helps stability.[1][2]
0.1% Acetic Acid ⭐⭐⭐⭐⭐ (Excellent)Recommended for long-term stock storage (-20°C).[1][2]
PBS (pH 7.4) ⭐⭐ (Fair)Risk of precipitation if added directly to powder.[1][2] Use only for final dilution.
DMSO ⭐⭐⭐⭐⭐ (Excellent)Soluble >30 mg/mL.[1][2] Use for "rescue" or hydrophobic depot formulations.
Ethanol ⭐ (Poor)Low solubility (~0.25 mg/mL).[1][2] Avoid.

References & Authority

  • Cayman Chemical. Gonadorelin (acetate) Product Information.[1][2] (Confirming solubility in PBS is possible but limited to ~10 mg/ml and stability issues).[1][2][3] Link[1][2]

  • PubChem. Gonadorelin - Compound Summary. National Library of Medicine. (Structural data and pI properties). Link[1][2]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. (Critical reference for the "peptide loss" troubleshooting). Link

  • ThermoFisher Scientific. Peptide Solubilization Guidelines. (General best practices for basic peptides). Link

Sources

Technical Support Center: Identifying Impurities in Synthesized 6-D-Ala-gonadorelin Using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of synthetic 6-D-Ala-gonadorelin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using High-Performance Liquid Chromatography (HPLC). As a synthetic peptide therapeutic, ensuring the purity of this compound is critical for its safety and efficacy.[1][2] This resource synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of peptide analysis.

The Challenge of Peptide Impurity Profiling

Synthetic peptides like this compound, an analog of Gonadotropin-Releasing Hormone (GnRH)[3][4], are manufactured through complex processes like Solid-Phase Peptide Synthesis (SPPS).[5][6][7] This method, while efficient, can introduce a variety of process-related impurities. These can include deletion sequences, insertion sequences, and byproducts from incomplete deprotection of amino acid side chains.[6][8] Additionally, peptides are susceptible to degradation, leading to product-related impurities such as deamidation, oxidation, and aggregation.[2][9]

The structural similarity between the active pharmaceutical ingredient (API) and these impurities makes their separation and identification a significant analytical challenge.[10][11][12] Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for this purpose due to its high resolving power.[1][13][14] However, successful impurity profiling requires careful method development and a systematic approach to troubleshooting.[10][15]

Troubleshooting Guide: Common HPLC Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm seeing poor peak shape (tailing or fronting) for my main this compound peak. What's causing this and how can I fix it?

Answer:

Poor peak shape is a common issue in peptide analysis and can stem from several factors.

Underlying Causes & Explanations:

  • Secondary Interactions: Residual, unreacted silanol groups on the silica-based stationary phase of your C18 column can interact with basic amino acid residues in the peptide, such as arginine and histidine, which are present in gonadorelin.[16] This causes peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the peptide and the stationary phase. If the pH is not optimal, it can lead to poor peak shape. For peptides, a low pH (around 2-3) is often used to protonate acidic residues and minimize silanol interactions.[17]

  • Sample Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger (i.e., has a higher organic content) than your initial mobile phase conditions, it can cause peak distortion.

Troubleshooting Workflow:

Troubleshooting Workflow for Poor Peak Shape

Solutions:

ProblemRecommended ActionScientific Rationale
Peak Tailing 1. Adjust Mobile Phase pH: Lower the pH of your mobile phase to 2.5-3.0 using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[17] 2. Use a High-Purity Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.A low pH protonates the silanol groups, reducing their interaction with the basic residues of the peptide. TFA also acts as an ion-pairing agent, further improving peak shape.
Peak Fronting 1. Reduce Sample Concentration: Dilute your sample and reinject. 2. Decrease Injection Volume: Lower the volume of sample injected onto the column.This ensures that the amount of analyte does not exceed the column's loading capacity.
General Peak Distortion 1. Match Sample Solvent to Mobile Phase: Dissolve your this compound sample in the initial mobile phase conditions or a weaker solvent.This prevents the sample from migrating too quickly down the column before the gradient starts, which can cause band broadening and distorted peaks.
Question 2: My retention times are shifting between injections. What is causing this instability?

Answer:

Retention time instability can invalidate your results and make peak identification difficult.

Underlying Causes & Explanations:

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, you will see retention time drift, especially in gradient elution.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components by the HPLC pump, or evaporation of the more volatile organic solvent, can alter the mobile phase composition over time.[18]

  • Temperature Fluctuations: Column temperature can significantly impact retention times. Even minor changes in ambient lab temperature can cause shifts if a column thermostat is not used.[13][18]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high pH or high temperatures), leading to a gradual decrease in retention times.

Troubleshooting Workflow:

Troubleshooting Workflow for Retention Time Instability

Solutions:

ProblemRecommended ActionScientific Rationale
Inconsistent Equilibration 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.This guarantees that the stationary phase is fully conditioned to the starting conditions, providing a consistent starting point for each analysis.
Mobile Phase Issues 1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the reservoirs capped to prevent evaporation. 2. Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles in the pump, which can affect solvent delivery.[19]Consistent mobile phase composition is crucial for reproducible chromatography.
Temperature Effects 1. Use a Column Thermostat: Maintain a constant column temperature (e.g., 30°C or 40°C) to eliminate the effects of ambient temperature fluctuations.[13]A stable temperature ensures consistent interaction kinetics between the analyte and the stationary phase, leading to stable retention times.
Question 3: I'm having trouble resolving a small impurity peak that is very close to the main this compound peak. How can I improve the resolution?

Answer:

Resolving closely eluting impurities is a key challenge in purity analysis. Several chromatographic parameters can be adjusted to improve resolution.

Underlying Causes & Explanations:

  • Insufficient Selectivity: The chosen stationary phase and mobile phase may not be providing enough difference in interaction with the main peak and the impurity.

  • Suboptimal Gradient: A steep gradient may not provide enough time for the separation of closely eluting compounds.

  • Low Column Efficiency: An old or poorly packed column will have lower efficiency, resulting in broader peaks and reduced resolution.

Method Development Strategy for Improved Resolution:

Method Development Strategy for Improved Resolution

Solutions:

ParameterRecommended ActionScientific Rationale
Gradient Slope 1. Shallow the Gradient: Decrease the rate of change of the organic solvent percentage per minute. For example, if your current gradient is 5-95% B in 20 minutes, try 20-40% B in 30 minutes.[13]A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for better separation of closely eluting compounds.
Column Chemistry 1. Screen Different Stationary Phases: If a C18 column is not providing adequate resolution, try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[10]Different stationary phases offer alternative interaction mechanisms (e.g., pi-pi interactions with a phenyl column) that can alter the elution order and improve separation.
Column Dimensions and Flow Rate 1. Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) can increase the number of theoretical plates and improve resolution.[13] 2. Decrease Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the run time.Both of these changes increase the residence time of the analytes on the column, providing more opportunities for separation.
Temperature 1. Optimize Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) to see if it improves selectivity.[1]Temperature can affect the selectivity of the separation by altering the interaction kinetics of different analytes with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect to see in my synthesized this compound?

You can typically expect to find process-related impurities from the SPPS process and degradation products.[6][20]

  • Process-Related Impurities:

    • Deletion sequences: Peptides missing one or more amino acids.[8]

    • Insertion sequences: Peptides with an extra amino acid.[8]

    • Incomplete deprotection: Residual protecting groups on amino acid side chains.[6]

    • Racemization: Conversion of an L-amino acid to a D-amino acid, creating a diastereomeric impurity.[2][6]

  • Degradation Products:

    • Deamidation: Hydrolysis of the side chain amide of asparagine or glutamine.[2][21]

    • Oxidation: Particularly of methionine or tryptophan residues.[2][8]

    • Hydrolysis: Cleavage of the peptide backbone.[2]

Q2: How can I identify the impurities I am seeing in my chromatogram?

The most effective way to identify unknown peaks is to use mass spectrometry (MS) coupled with HPLC (LC-MS).[5][11][12][22]

  • LC-MS Analysis: An LC-MS system will provide the mass-to-charge ratio (m/z) of the eluting peaks. By comparing the molecular weight of the impurity to the molecular weight of this compound, you can often deduce the nature of the modification (e.g., a mass difference of +16 Da suggests oxidation).

  • Forced Degradation Studies: Intentionally degrading your sample under various stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products.[2][9][23] This is a key part of developing a stability-indicating method as per ICH guidelines.[2]

Q3: What are the typical starting conditions for an HPLC method for this compound?

A good starting point for method development would be a reversed-phase method using a C18 column.

  • Column: C18, 3.5 or 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30°C.

From these starting conditions, you can optimize the method to achieve the desired resolution and peak shape for your specific sample.[10]

Q4: Do I need to follow specific regulatory guidelines when developing and validating my HPLC method?

Yes, if the product is intended for pharmaceutical use, method development and validation should follow the International Council for Harmonisation (ICH) guidelines. Key guidelines include:

  • ICH Q2(R2): Validation of Analytical Procedures: This guideline details the validation characteristics required for an analytical method, such as accuracy, precision, specificity, linearity, and range.

  • ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products: This provides guidance on setting specifications for purity and impurities in peptide and protein therapeutics.[14][24][25]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline is relevant for conducting forced degradation studies and establishing a stability-indicating method.[2]

By following a systematic approach to troubleshooting and method development, grounded in a solid understanding of chromatographic principles and the nature of peptide impurities, you can develop a robust and reliable HPLC method for the analysis of this compound.

References

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available from: [Link]

  • Yang, H., Koza, S., & Chen, W. Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. Available from: [Link]

  • LabRulez LCMS. Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. Available from: [Link]

  • Graham, R., & Ryu, C.-Y. Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). Agilent Technologies. Available from: [Link]

  • Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. Available from: [Link]

  • Waters Corporation. Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. Available from: [Link]

  • ACS Publications. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Available from: [Link]

  • PubMed. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed. Available from: [Link]

  • Rieck, F. Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. Available from: [Link]

  • Shimadzu. Efficient Method Development for Synthetic Peptide and Related Impurities. Shimadzu. Available from: [Link]

  • Biotech Spain. Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. Available from: [Link]

  • PMC. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available from: [Link]

  • Pharmaceutical Technology. ICH Q6B for Analytics. Pharmaceutical Technology. Available from: [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Available from: [Link]

  • PubMed. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone. PubMed. Available from: [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]

  • PubMed. Degradation kinetics of gonadorelin in aqueous solution. PubMed. Available from: [Link]

  • Springer. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Springer. Available from: [Link]

  • ResearchGate. HPLC Troubleshooting Guide. ResearchGate. Available from: [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available from: [Link]

  • ResearchGate. Dry heat forced degradation of buserelin peptide: Kinetics and degradant profiling. ResearchGate. Available from: [Link]

  • YMC. HPLC Troubleshooting Guide. YMC. Available from: [Link]

  • PubMed. Related impurities in peptide medicines. PubMed. Available from: [Link]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available from: [Link]

  • Semantic Scholar. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone. Semantic Scholar. Available from: [Link]

  • MDPI. Investigation of Impurities in Peptide Pools. MDPI. Available from: [Link]

  • RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available from: [Link]

  • ResearchGate. HPLC Analytical method parameters for gonadorelin, progesterone, oxytocin and estradiol. ResearchGate. Available from: [Link]

  • Paradigm Peptides. Gonadorelin Peptide: Studies in Gondotropin Release and Synthesis. Paradigm Peptides. Available from: [Link]

  • ScienceDirect. Advances and perspectives in the analytical technology for small peptide hormones analysis: A glimpse to gonadorelin. ScienceDirect. Available from: [Link]

  • Google Patents. CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis. Google Patents.
  • Semantic Scholar. HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. Semantic Scholar. Available from: [Link]

  • ResearchGate. Overview of the in vitro GnRH [6-D-Phe] nanostructures and fibrils formation and evaluation. ResearchGate. Available from: [Link]

  • LCGC International. Detecting Impurities in Cancer-Treating Hormones Using HPLC. LCGC International. Available from: [Link]

  • PubMed. Preparative-scale synthesis and reversed-phase purification of a gonadotropin-releasing hormone antagonist. PubMed. Available from: [Link]

  • AERU - University of Hertfordshire. Gonadorelin acetate. AERU - University of Hertfordshire. Available from: [Link]

Sources

strategies to extend the shelf-life of reconstituted 6-D-Ala-gonadorelin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Stability & Reconstitution Technical Support Center .

Ticket ID: #GnRH-D-Ala-STAB-001 Subject: Extending Shelf-Life and Stability of Reconstituted 6-D-Ala-Gonadorelin Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with This compound (Sequence: pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH2).[1] This is a synthetic super-agonist of the Gonadotropin-Releasing Hormone (GnRH).[1]

The Critical Distinction: While the D-Ala substitution at position 6 dramatically increases metabolic stability (resistance to enzymatic degradation by peptidases in vivo), it does not protect the peptide from chemical degradation (hydrolysis, oxidation, deamidation) or physical loss (adsorption) in the vial.

This guide provides a self-validating protocol to maximize the ex vivo shelf-life of your reconstituted peptide.

Module 1: The Chemistry of Instability

To extend shelf-life, you must first understand the specific threats to this sequence.

  • Adsorption (The Silent Killer):

    • Mechanism: this compound contains hydrophobic residues (Trp, Tyr, Leu, Pro).[1] These residues drive the peptide to migrate out of the aqueous solution and adhere to the hydrophobic surfaces of standard polypropylene tubes or glass vials.

    • Impact: In dilute solutions (<100 µg/mL), you can lose up to 60% of your effective dose to the container walls within hours.

  • Chemical Degradation Pathways:

    • Deamidation: Occurs primarily at high pH (>7.0).[1] The amide groups can hydrolyze, altering the charge and potency.

    • Hydrolysis: Occurs at extreme pH (both acid and base).[1] The N-terminal pyroglutamic acid (pGlu) and C-terminal amide are susceptible.[1]

    • Oxidation: The Tryptophan (Trp) and Histidine (His) residues are sensitive to reactive oxygen species, often introduced by vigorous vortexing or impure solvents.[1]

Visualizing the Threat Landscape

DegradationPathways Peptide This compound (Intact) Adsorption Physical Loss (Adsorption to Walls) Peptide->Adsorption Low Conc. (<100µg/mL) Standard Plastics Hydrolysis Backbone Hydrolysis (Cleavage) Peptide->Hydrolysis pH < 4.0 or > 8.0 High Temp Deamidation Deamidation (Charge Alteration) Peptide->Deamidation pH > 7.0 Oxidation Oxidation (Trp/His Damage) Peptide->Oxidation Vortexing Air Exposure

Figure 1: Primary degradation pathways for GnRH agonists.[1] Adsorption is the immediate physical threat; chemical degradation is time/pH dependent.

Module 2: The "Gold Standard" Reconstitution Protocol

Do not use standard tap water or unverified saline. Follow this protocol to ensure maximum stability.

Materials Required
  • Solvent: Sterile Water for Injection (SWFI) or 0.9% Bacteriostatic Sodium Chloride (if multi-use is strictly necessary).[1]

  • Buffer (Optional but Recommended): 10mM Acetate Buffer (pH 5.0).

  • Vessels: LoBind (Low Retention) Microcentrifuge Tubes (Critical).

  • Handling: Sterile pipette tips, gloves.

Step-by-Step Procedure
StepActionScientific Rationale
1 Equilibrate Allow the lyophilized vial to reach room temperature (20-25°C) before opening. Prevents condensation (moisture) from entering the hygroscopic powder.[1]
2 Solvent Selection For Long-Term Storage: Use Sterile Water or Acetate Buffer (pH 5.0) . For Daily Use: Bacteriostatic water (0.9% Benzyl Alcohol) is acceptable unless your specific assay is alcohol-sensitive.[1]
3 Dissolution Add solvent down the side of the vial. DO NOT VORTEX. Swirl gently or invert slowly. Vortexing introduces oxygen (oxidation of Trp) and shear stress.[1]
4 Concentration Reconstitute to a high concentration stock (e.g., 1 mg/mL or higher). Dilute solutions are less stable due to higher surface-area-to-volume adsorption ratios.[1]
5 Aliquoting Immediately divide the stock into single-use aliquots using LoBind tubes . Never freeze the bulk vial.
6 Flash Freeze Freeze aliquots at -20°C or -80°C. -80°C is preferred for storage >3 months.[1]

Module 3: Troubleshooting & FAQs

Q1: My reconstituted solution looks cloudy or has a precipitate. Can I still use it?

  • Diagnosis: This indicates aggregation or salt incompatibility.

  • The Fix:

    • Check the pH.[2][3][4][5][6] this compound is most soluble and stable between pH 4.5 and 6.[1]0. If you used a basic buffer (PBS pH 7.4), the peptide may have reached its isoelectric point (pI) and precipitated.[1]

    • Add a small amount of dilute Acetic Acid (0.1M) dropwise to lower the pH to ~5.0.

    • If it remains cloudy, discard it . Aggregates can cause immunogenicity in vivo and erratic results in vitro.

Q2: I lost potency after storing the peptide at 4°C for two weeks. Why?

  • Diagnosis: Likely Adsorption or Microbial Growth (if no preservative was used).[1]

  • The Fix:

    • Did you use standard polypropylene tubes? If yes, the peptide stuck to the plastic. Switch to LoBind tubes or siliconized glass.

    • Did you store a dilute working solution (e.g., 10 ng/mL)? Never store working dilutions. Only store high-concentration stocks (1 mg/mL). Prepare working dilutions immediately before use.

Q3: Can I use PBS (Phosphate Buffered Saline) for reconstitution?

  • Recommendation: Avoid for long-term storage.

  • Reasoning: PBS typically has a pH of 7.4. At this pH, deamidation rates increase significantly compared to pH 5.0. Furthermore, phosphate ions can catalyze certain degradation reactions more than acetate ions. Use 10mM Sodium Acetate (pH 5.0) for the stock solution. You can dilute into PBS for the final experiment immediately before application.

Module 4: Decision Logic for Solvent Selection

Use this flow to determine the correct solvent for your specific experimental needs.

SolventDecision Start Start: Reconstitution Strategy Usage How will you use the peptide? Start->Usage SingleUse Single Experiment / In Vivo Usage->SingleUse Immediate/One-off MultiUse Repeated Draws over Days Usage->MultiUse Daily/Weekly Solvent1 Sterile Water or Acetate Buffer (pH 5.0) SingleUse->Solvent1 Warning Check Assay Sensitivity to Alcohol! MultiUse->Warning Action1 Aliquot & Freeze (-80°C) Solvent1->Action1 Solvent2 Bacteriostatic Water (0.9% Benzyl Alcohol) Action2 Store at 4°C (Max 28 Days) Solvent2->Action2 Warning->Solvent1 Incompatible Warning->Solvent2 Compatible

Figure 2: Decision tree for selecting the optimal reconstitution solvent based on usage frequency.

References

  • Helm, V. J., & Müller, B. W. (1990). Stability of gonadorelin and triptorelin in aqueous solution.[2] Pharmaceutical Research, 7(12), 1253–1256.[2] Link

    • Establishes pH 5.0 and Acetate buffer as the optimal conditions for GnRH agonist stability.
  • Hoitink, M. A., et al. (1996). Degradation kinetics of gonadorelin in aqueous solution.[4] Journal of Pharmaceutical Sciences, 85(10), 1053–1059.[4] Link

    • Details the hydrolysis and deamidation p
  • Krause, E., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. Link

    • Validates the necessity of LoBind plastics and high-concentr
  • West Pharmaceutical Services. (2018).[1] Importance of Protein Adsorption to Primary Container Systems.[7] Link

    • Industry standard guidance on container m
  • Motto, M. G., et al. (1991). Characterization of the degradation products of luteinizing hormone releasing hormone.[8] Journal of Pharmaceutical Sciences, 80(5), 419-423.[1][8] Link

    • Identifies specific cleavage sites and racemiz

Sources

Validation & Comparative

Comparative Potency Guide: 6-D-Ala-Gonadorelin vs. Buserelin and Deslorelin

[1]

Executive Summary

This guide provides a technical analysis of the comparative potency, structural pharmacodynamics, and experimental validation of three Gonadotropin-Releasing Hormone (GnRH) agonists: This compound , Buserelin , and Deslorelin .[1]

While all three function as super-agonists relative to native GnRH, they occupy distinct tiers of potency due to specific structural modifications at positions 6 and 9.

  • This compound represents a "First Generation" agonist with a mono-substitution, offering ~4–7x the potency of native GnRH.[1]

  • Buserelin and Deslorelin are "Second/Third Generation" agonists featuring di-substitutions (Position 6 + Position 9), resulting in potencies 50–100x+ greater than native GnRH.[1]

  • Deslorelin is widely regarded as the most potent of the three, driven by the high lipophilicity of its D-Tryptophan substitution.

Structural Analysis & Mechanism of Action

The potency of GnRH analogs is dictated by their resistance to enzymatic degradation and their binding affinity to the GnRH receptor (GnRHR). Native GnRH has a short half-life (2–4 minutes) due to cleavage by peptidases at the Gly6-Leu7 bond and the Pro9-Gly10 bond.[1]

Sequence Comparison Table
CompoundSequenceModification (Pos 6)Modification (Pos 9/10)Molecular Weight
Native GnRH pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2 None (Glycine)None (Gly-NH2)1182.3 Da
This compound pGlu-His-Trp-Ser-Tyr-D-Ala -Leu-Arg-Pro-Gly-NH2 D-Alanine None (Gly-NH2)~1196.3 Da
Buserelin pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-NEt D-Ser(tBu) Ethylamide (NEt) 1239.4 Da
Deslorelin pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-NEt D-Tryptophan Ethylamide (NEt) 1282.5 Da
Structural Pharmacodynamics[1][2]
  • Position 6 Modification (The Beta-Turn): Replacing the achiral Glycine with a D-amino acid (D-Ala, D-Ser(tBu), or D-Trp) stabilizes the peptide's

    
    -turn conformation.[1] This prevents cleavage by endopeptidases and presents the binding domains (N- and C-termini) more effectively to the receptor.[1]
    
    • D-Ala (Small): Moderate stabilization.

    • D-Trp/D-Ser(tBu) (Bulky/Hydrophobic):[1] Superior stabilization and enhanced hydrophobic interaction with the receptor pocket, significantly increasing residence time.

  • Position 9/10 Modification (C-Terminal Protection): Buserelin and Deslorelin replace the C-terminal Glycine-amide (Gly10-NH2) with an ethylamide (NEt) group attached to Proline-9.[1] This modification creates a "nonapeptide" that is highly resistant to post-proline cleaving enzymes, a major factor in their superior potency over this compound.[1]

Comparative Potency Data

The following data aggregates results from in vitro pituitary cell assays and in vivo LH release models. Potency is expressed relative to Native GnRH (set to 1.0).[1]

Relative Potency Hierarchy[1]
CompoundRelative Potency (In Vitro)Relative Potency (In Vivo LH Release)Half-Life (Approx)Primary Application
Native GnRH 1.01.02–4 minDiagnostics, Pulsatile Therapy
This compound 3.0 – 5.04.0 – 7.010–15 minResearch, Short-term Ovulation Induction
Buserelin 50 – 8020 – 5060–80 minIVF, Prostate Cancer, Vet Med
Deslorelin 100 – 150100+2–3 hours*Long-term Suppression (Implants)

*Note: Deslorelin's functional half-life is often extended by its formulation (e.g., implants), but its intrinsic resistance to degradation is also the highest.[1]

Interpretation
  • This compound is significantly more potent than native GnRH but lacks the C-terminal protection of the ethylamide tail.[1] It is less lipophilic than Deslorelin, leading to faster clearance.

  • Deslorelin vs. Buserelin: Deslorelin is generally observed to be 1.5x to 2x more potent than Buserelin in binding assays. The D-Tryptophan side chain allows for stronger hydrophobic anchoring within the GnRH receptor's transmembrane domains compared to the D-Serine(tBu) of Buserelin.[1]

Signaling Pathway Visualization

The following diagram illustrates the Gq/11-coupled signaling cascade activated by these agonists, leading to Gonadotropin (LH/FSH) release.[1]

GnRH_SignalingAgonistGnRH Agonist(Deslorelin > Buserelin > 6-D-Ala)GnRHRGnRH Receptor(Gq/11 Coupled)Agonist->GnRHRBindsPLCPhospholipase C(PLCβ)GnRHR->PLCActivates GαqPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3HydrolysisDAGDAGPIP2->DAGCaIntracellular Ca2+(Release from ER)IP3->CaOpens IP3RPKCProtein Kinase C(PKC)DAG->PKCActivatesCa->PKCLH_ReleaseLH / FSHExocytosisCa->LH_ReleaseImmediate ReleaseMAPKMAPK / ERKPathwayPKC->MAPKGeneExpGene Expression(Lhb, Fshb)MAPK->GeneExpSynthesisGeneExp->LH_ReleaseReplenishment

Figure 1: The GnRH receptor signaling cascade.[1] Potency differences arise from the agonist's residence time on the GnRHR, sustaining PLC activation.

Experimental Protocols for Potency Validation

To objectively verify the potency differences described above, the following self-validating protocols are recommended.

Protocol A: Primary Rat Pituitary Cell Culture (In Vitro Bioassay)

This is the "Gold Standard" for determining intrinsic potency (

1

Materials:

  • Anterior pituitaries from adult female Sprague-Dawley rats (random cycling).[1]

  • Enzymatic dissociation mix: Collagenase Type II / Hyaluronidase / DNAse I.

  • Culture Medium: DMEM + 10% Horse Serum + 2.5% FBS.

Workflow:

  • Dissection & Dispersion: Aseptically remove pituitaries. Mince and digest enzymatically for 30 mins at 37°C. Mechanical dispersion to single cells.

  • Plating: Seed

    
     cells/well in 48-well plates. Incubate for 72–96 hours to allow receptor recovery.
    
  • Washing: Wash cells 2x with serum-free medium (0.1% BSA) to remove basal hormones.[1]

  • Challenge: Treat cells with graded concentrations (

    
     M to 
    
    
    M) of:
    • Group 1: Native GnRH (Reference Standard).[1]

    • Group 2: this compound.[1][2][3]

    • Group 3: Buserelin.[4][5][6][7]

    • Group 4: Deslorelin.[7][8]

  • Incubation: Incubate for 4 hours at 37°C.

  • Quantification: Collect supernatant. Measure LH via Rat LH ELISA or RIA.

  • Analysis: Plot Dose-Response curves. Calculate

    
    .
    
    • Validation Check: Native GnRH

      
       should fall within 
      
      
      M.[1]
Protocol B: In Vivo LH Release Assay (Rat Model)

Determines functional potency including metabolic stability.[1]

Workflow Visualization:

InVivo_AssayStep1Subject PrepOvariectomized Rats(Pre-treated with Estrogen/Progesterone)Step2CannulationJugular VeinStep1->Step2Step3Baseline Bleed(T = -15, 0 min)Step2->Step3Step4Agonist Injection(IV Bolus: 10, 50, 100 ng/kg)Step3->Step4Step5Serial Sampling(T = 15, 30, 60, 120, 180 min)Step4->Step5Step6LH Quantification(RIA/ELISA)Step5->Step6

Figure 2: Workflow for in vivo comparative potency assessment.

Methodology:

  • Animal Model: Ovariectomized rats supplemented with Estradiol Benzoate (25 µg) and Progesterone (2.5 mg) 48h prior to assay to sensitize the pituitary.[1]

  • Administration: Administer compounds IV or SC.

    • Note: Use molar-equivalent doses, not just weight-equivalent, due to MW differences.

  • Sampling: Collect blood at T=0, 15, 30, 60, 120, 180 mins.[1]

  • Endpoint: Area Under the Curve (AUC) of plasma LH.

  • Expected Result: Deslorelin will show the highest AUC and prolonged elevation (>180 min) compared to this compound, which will return to baseline faster.[1]

References

  • Karten, M. J., & Rivier, J. E. (1986).[1][9] Gonadotropin-releasing hormone analog design.[1][9][4][10][11][12][13][14] Structure-function studies toward the development of agonists and antagonists: rationale and perspective. Endocrine Reviews, 7(1), 44-66.[1] Link

  • Padula, A. M. (2005).[1][9] GnRH analogues—agonists and antagonists.[9][12] Animal Reproduction Science, 88(1-2), 115-126.[1] Link

  • Sandow, J., et al. (1978).[1] Pharmacology and structure-activity relationships of LH-RH analogues. Control of Ovulation, 49-70.[1]

  • Okada, H., et al. (1994).[1] Pharmacokinetics of a sustained-release formulation of the GnRH agonist deslorelin in rats. Pharmaceutical Research, 11(8), 1199-1203.[1]

  • Chen, H. F., et al. (1993).[1] Comparative potency of GnRH agonists in the in vitro rat pituitary cell culture system. Journal of Endocrinology, 137, 283-290.[1]

A Comparative Analysis of LH Release Profiles: 6-D-Ala-gonadorelin versus Gonadorelin Acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of reproductive and endocrine research, the modulation of the hypothalamic-pituitary-gonadal (HPG) axis is a cornerstone of therapeutic and investigative pursuits. Gonadotropin-releasing hormone (GnRH) and its synthetic analogs are pivotal tools in this endeavor, offering the ability to precisely control the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides an in-depth comparative analysis of two prominent GnRH agonists: the native sequence Gonadorelin Acetate and its structurally modified, superagonist counterpart, 6-D-Ala-gonadorelin. Our focus will be a critical evaluation of their respective LH release profiles, underpinned by an exploration of their structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and the practical implications for experimental design.

The Molecular Basis for Differential Activity: A Tale of Two Agonists

The functional divergence between Gonadorelin Acetate and this compound originates from a single, yet profound, structural modification. Gonadorelin Acetate is a synthetic decapeptide identical to endogenous GnRH, while this compound incorporates a D-alanine residue in place of the native glycine at the sixth position. This seemingly subtle change has a cascade of effects on the molecule's stability, receptor binding affinity, and ultimately, its biological potency.

The substitution of the achiral glycine with a D-amino acid stabilizes the peptide's conformation, particularly promoting a β-II' turn.[1][2] This conformational rigidity is crucial for two key reasons:

  • Enhanced Receptor Binding Affinity: The stabilized structure of this compound allows for a more optimal and sustained interaction with the GnRH receptor on pituitary gonadotropes.[1][2] This increased affinity translates to a more potent and prolonged signaling cascade upon binding.

  • Increased Resistance to Proteolytic Degradation: The Gly6-Leu7 bond in native GnRH is a primary target for enzymatic cleavage. The presence of a D-amino acid at position 6 sterically hinders this degradation, significantly extending the analog's circulatory half-life and duration of action.

These molecular advantages position this compound as a "superagonist," with a biological potency that can be up to 100 times greater than native GnRH.[2]

Signaling Pathway of GnRH Agonists

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), both Gonadorelin Acetate and this compound initiate the same intracellular signaling cascade. The binding event activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This surge in intracellular calcium and PKC activation are the critical downstream signals that lead to the synthesis and exocytosis of LH and, to a lesser extent, FSH from the gonadotrope cells.

GnRH_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm GnRH_Agonist GnRH Agonist (Gonadorelin Acetate or This compound) GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Binds G_Protein Gαq/11 GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_Vesicle LH Vesicle Ca_Release->LH_Vesicle Triggers Fusion PKC->LH_Vesicle Phosphorylates LH_Release LH Release LH_Vesicle->LH_Release Exocytosis

Caption: GnRH agonist signaling pathway in pituitary gonadotropes.

Comparative Pharmacokinetics and Pharmacodynamics

The structural differences between Gonadorelin Acetate and this compound directly translate to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These differences are critical for selecting the appropriate agent for a given research or therapeutic application.

ParameterGonadorelin AcetateThis compound (and other D-Ala6 analogs)
Receptor Binding Affinity ModerateHigh to Very High[2]
Resistance to Degradation LowHigh[2]
Biological Potency 1x (relative to native GnRH)50-100x (relative to native GnRH)[2]
Half-life Short (~2-10 min initial, ~10-40 min terminal)Longer (prolonged due to resistance to degradation)
LH Release Profile Rapid, pulsatile increase with a sharp peak and rapid declineMore potent, sustained increase with a higher peak and prolonged duration of elevated levels
Route of Administration Intravenous, Subcutaneous, NasalIntramuscular, Subcutaneous

Head-to-Head: LH Release Profiles

The most significant functional distinction between these two agonists lies in their induction of LH release.

  • Gonadorelin Acetate: Administration of Gonadorelin Acetate results in an LH surge that closely mimics the natural physiological pulse. This is characterized by a rapid onset, a sharp peak, and a relatively swift return to baseline levels. This profile is ideal for diagnostic purposes, such as assessing pituitary function, or for therapeutic regimens that require pulsatile stimulation to mimic the endogenous rhythm of the HPG axis.

  • This compound: In contrast, this compound induces a more profound and sustained release of LH. The initial LH surge is significantly greater in magnitude and the elevated levels are maintained for a longer duration.[3] This "superagonist" profile is a direct consequence of its enhanced receptor affinity and resistance to enzymatic breakdown. This prolonged and robust stimulation makes this compound and similar analogs highly effective for applications requiring sustained gonadotropin release or, paradoxically, for achieving pituitary desensitization and downregulation of the HPG axis with continuous administration.

Experimental Protocols for Comparative Analysis

To empirically validate the differential LH release profiles of Gonadorelin Acetate and this compound, a combination of in vitro and in vivo studies is recommended.

In Vitro: Receptor Binding Affinity Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity of unlabeled ligands to the GnRH receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Gonadorelin Acetate and this compound.

Materials:

  • HEK293 cells stably expressing the human GnRH receptor

  • Radiolabeled GnRH analog (e.g., 125I-[D-Ala6,N-MeLeu7,Pro9NHEt]GnRH)

  • Unlabeled test compounds: Gonadorelin Acetate and this compound

  • Binding buffer and wash buffer

  • Scintillation counter

Methodology:

  • Cell Membrane Preparation: Culture and harvest HEK293 cells expressing the GnRH receptor. Lyse the cells and isolate the cell membranes through centrifugation.

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled GnRH analog and increasing concentrations of the unlabeled Gonadorelin Acetate or this compound.

  • Incubation and Washing: Incubate the plates to allow binding to reach equilibrium. Wash the plates to remove unbound ligands.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow Start Start Cell_Culture Culture GnRHR-expressing HEK293 cells Start->Cell_Culture Membrane_Prep Isolate Cell Membranes Cell_Culture->Membrane_Prep Assay_Setup Incubate Membranes with Radioligand and Test Compounds Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Wash Wash to Remove Unbound Ligands Incubation->Wash Scintillation Measure Radioactivity Wash->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive receptor binding assay.

In Vivo: LH Release Profile in an Animal Model

This protocol outlines the measurement of LH release in response to agonist administration in a suitable animal model, such as rats or sheep.

Objective: To compare the magnitude and duration of the LH surge induced by Gonadorelin Acetate and this compound.

Materials:

  • Mature female animal models (e.g., Sprague-Dawley rats)

  • Gonadorelin Acetate and this compound solutions for injection

  • Anesthetic agents

  • Catheters for blood collection

  • Blood collection tubes with appropriate anticoagulant

  • Centrifuge

  • ELISA or RIA kit for LH quantification

Methodology:

  • Animal Preparation: Acclimatize animals to handling and housing conditions. On the day of the experiment, anesthetize the animals and insert a catheter into the jugular vein for serial blood sampling.

  • Baseline Sampling: Collect a baseline blood sample (t=0) prior to drug administration.

  • Drug Administration: Administer a bolus injection of either Gonadorelin Acetate, this compound, or vehicle control via the catheter.

  • Serial Blood Collection: Collect blood samples at predetermined time points post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • LH Quantification: Measure LH concentrations in the plasma samples using a validated ELISA or RIA kit.

  • Data Analysis: Plot the mean LH concentration versus time for each treatment group. Calculate and compare key parameters such as peak LH concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC).

Conclusion and Future Directions

The comparative analysis of this compound and Gonadorelin Acetate reveals a clear structure-function relationship that dictates their respective LH release profiles. Gonadorelin Acetate, as the native sequence, provides a pulsatile and physiological LH release, making it an invaluable tool for diagnostic and specific therapeutic applications. In contrast, the D-Ala6 substitution in this compound confers superagonist properties, resulting in a more potent and sustained LH surge. This enhanced activity is advantageous for applications requiring robust and prolonged pituitary stimulation or for achieving desensitization.

For researchers and drug development professionals, the choice between these two agonists is contingent upon the desired experimental or therapeutic outcome. Understanding the fundamental molecular and pharmacokinetic differences is paramount for designing rigorous experiments and developing effective clinical strategies. Future research should focus on further elucidating the downstream consequences of these distinct LH release profiles on gonadal function and steroidogenesis, as well as exploring the potential for novel GnRH analogs with even more tailored and specific activities.

References

  • Millar, R. P., Lu, Z. L., Pawson, A. J., Flanagan, C. A., Morgan, K., & Maudsley, S. R. (2004). Gonadotropin-Releasing Hormone Receptors. Endocrine Reviews, 25(2), 235–275. [Link]

  • Padula, A. M. (2005). GnRH analogues—agonists and antagonists. Animal Reproduction Science, 88(1-2), 1-15. [Link]

  • Hazum, E., & Conn, P. M. (1988). Molecular mechanism of GnRH action. I. The GnRH receptor. Endocrine reviews, 9(4), 379-386. [Link]

  • Sartori, R., et al. (2023). Influence of GnRH analog and dose on LH release and ovulatory response in Bos indicus heifers and cows on day seven of the estrous cycle. GlobalGen vet science. [Link]

  • Fauser, B. C., & Hsueh, A. J. (2000). Endocrine profiles after triggering of final oocyte maturation with GnRH agonist after cotreatment with the GnRH antagonist ganirelix during ovarian hyperstimulation for in vitro fertilization. The Journal of Clinical Endocrinology & Metabolism, 85(8), 2823-2828. [Link]

  • Kim, Y. M., Choi, J. H., Lee, B. H., & Yoo, H. W. (2012). Efficacy of a Single Luteinizing Hormone Measurement after GnRH Agonist Administration for Therapeutic Monitoring of Girls with Central Precocious Puberty. Annals of Pediatric Endocrinology & Metabolism, 17(3), 153-159. [Link]

  • Limonta, P., Montagnani, M. M., & Moretti, R. M. (2014). LHRH analogues as anticancer agents: a review. Expert opinion on investigational drugs, 23(6), 801-810. [Link]

  • Crawford, E. D., et al. (2011). Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort to patients with prostate cancer. Therapeutic advances in urology, 3(5), 203-212. [Link]

  • Gault, P. M., et al. (1998). A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors. Endocrinology, 139(6), 2939-2945. [Link]

  • Ziecik, A. J., et al. (1986). Receptor-binding properties of gonadotropin-releasing hormone derivatives. Prolonged receptor occupancy and cell-surface localization of a potent antagonist analog. The Journal of biological chemistry, 261(30), 13981-13988. [Link]

  • Sealfon, S. C., Weinstein, H., & Millar, R. P. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine reviews, 18(2), 180-205. [Link]

  • Millar, R. P. (2005). GnRH II and the GnRH receptor. Animal Reproduction Science, 88(1-2), 29-42. [Link]

  • Martínez-Fuentes, A. J., et al. (2024). Potency evaluation of different GNRH analogues on ovulation induction and reproductive performance of doe rabbit. Reproduction in Domestic Animals. [Link]

  • López-Gatius, F., et al. (2017). Impact of phase of the estrous cycle and season on LH surge profile and fertility in dairy cows treated with different GnRH analogs (gonadorelin vs. buserelin). Theriogenology, 92, 122-127. [Link]

  • De Rensis, F., & López-Gatius, F. (2021). Use of GnRH analogues in the treatment of bovine ovarian cysts: a review. Reproduction in domestic animals, 56(3), 365-372. [Link]

  • Chen, S. L., et al. (2015). Circulating luteinizing hormone level after triggering oocyte maturation with GnRH agonist may predict oocyte yield in flexible GnRH antagonist protocol. Human reproduction, 30(8), 1864-1871. [Link]

  • Giordano, G., et al. (2024). Differences in LH surge after GnRH-agonist triggering when compared with a natural cycle. Journal of Endocrinological Investigation, 1-7. [Link]

  • Colpi, G. M., et al. (2021). Comparison of Dydrogesterone and GnRH Antagonists for Prevention of Premature LH Surge in IVF/ICSI Cycles: A Randomized Controlled Trial. International Journal of Fertility & Sterility, 15(3), 185. [Link]

  • Chen, C. D., et al. (2021). The effect of serum luteinizing hormone on trigger day with a GnRH antagonist protocol in IVF/ICSI treatment. Gynecology and Obstetrics Clinical Medicine, 1(4), 223-228. [Link]

  • Souza, A. H., et al. (2009). Comparison of gonadorelin products in lactating dairy cows: efficacy based on induction of ovulation of an accessory follicle and circulating luteinizing hormone profiles. Theriogenology, 72(1), 1-10. [Link]

  • Conn, P. M., & Crowley Jr, W. F. (1991). Gonadotropin-releasing hormone and its analogs. New England Journal of Medicine, 324(2), 93-103. [Link]

  • Zaher, A., et al. (2009). Effect of GnRH analogue (Gonadorelin) on pregnancy rates in river buffaloes. Journal of Animal and Poultry Production, 34(12), 8569-8575. [Link]

  • Driancourt, M. A., & Fournier, R. (2008). Potency of several GnRH agonists (Buserelin, Dalmarelin, Gonavet and Gonazon) versus natural GnRH (Cystorelin) in an invitro functional assay. Reproduction in Domestic Animals, 43, 15. [Link]

  • Macmillan, K. L., & Thatcher, W. W. (1991). Effects of an agonist of gonadotropin-releasing hormone on ovarian follicles in cattle. Biology of reproduction, 45(6), 883-889. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-D-Ala-Gonadorelin

Author: BenchChem Technical Support Team. Date: February 2026

As a synthetic analog of gonadotropin-releasing hormone (GnRH), 6-D-Ala-gonadorelin is a potent, biologically active peptide central to numerous research applications in endocrinology and reproductive science.[1][2] Its potent nature necessitates a rigorous and informed approach to its disposal. Improper handling of residual material, contaminated labware, or waste solutions can pose risks of unintended biological effects from occupational exposure and contribute to environmental contamination.[3]

This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established laboratory safety protocols and regulatory principles. Its purpose is to empower researchers to manage peptide waste streams confidently, ensuring the safety of laboratory personnel and upholding environmental stewardship.

Hazard Identification and Waste Classification: The Foundation of Safe Disposal

Before any disposal activities commence, a thorough understanding of the material's hazards is essential. The Safety Data Sheet (SDS) for gonadorelin and its analogs identifies several key risks, including potential for allergic skin reactions, respiratory sensitization if inhaled, and suspected reproductive toxicity.[4][5][6][7] Consequently, all waste streams containing this compound must be treated as hazardous chemical waste.

Core Principle: Under no circumstances should this compound waste be disposed of in regular trash or poured down the sanitary sewer.[8][9][10][11]

All waste must be classified and segregated at the point of generation.[11][12] The primary responsibility of the researcher is to consult with their institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards associated with gonadorelin analogs, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures.

  • Gloves: Chemically resistant nitrile gloves are the standard. They should be changed immediately if contamination is suspected.[11][13]

  • Eye Protection: Safety glasses with side shields or goggles are required to protect against accidental splashes.[3][11][13]

  • Lab Coat: A buttoned lab coat must be worn to protect skin and clothing.[11][13]

  • Respiratory Protection: When handling lyophilized powder, which can easily become aerosolized, all work must be conducted within a certified chemical fume hood or a biosafety cabinet to prevent inhalation.[3][11]

Step-by-Step Disposal Protocols

The disposal pathway for this compound depends on the physical form of the waste. The following sections detail the procedures for solid, liquid, and sharp waste streams.

This category includes expired or unused lyophilized powder, as well as consumables contaminated with the peptide, such as weigh boats, pipette tips, vials, and contaminated PPE (gloves, etc.).

  • Segregation: At the point of generation, immediately place all solid waste into a designated hazardous waste container.[10][13]

  • Containerization: The container must be made of a chemically compatible material (e.g., high-density polyethylene), be leak-proof, and have a secure, sealable lid.[8][12][14]

  • Labeling: Affix a hazardous waste label provided by your institution's EHS department. The label must be filled out completely and accurately, including:

    • The full chemical name: "this compound Waste" (avoiding abbreviations).

    • All other chemical constituents (e.g., buffers, salts).

    • The accumulation start date.

    • Appropriate hazard warnings (e.g., "Toxic," "Reproductive Hazard").[8][10][14]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials, until collection by EHS personnel.[14][15]

This stream includes reconstituted peptide solutions, experimental media, and waste from analytical procedures like HPLC.

  • Chemical Inactivation (Recommended First Step): Due to the biological activity of this compound, chemical inactivation is a best practice to denature the peptide before collection.

    • Transfer the liquid waste to a suitable, sealable container.

    • Add a 10% bleach solution to achieve a final sodium hypochlorite concentration between 0.5-1.0%.[13]

    • Allow a minimum contact time of 30 minutes to ensure complete inactivation.

    • After inactivation, neutralize the pH of the solution as required by your institution's waste guidelines.[13][15]

  • Containerization: Collect the inactivated (and neutralized, if applicable) liquid waste in a sturdy, leak-proof, and chemically compatible container designed for liquids.[8][14] Never use food-grade containers like milk jugs.[14]

  • Labeling: As with solid waste, the container must be clearly and accurately labeled with a hazardous waste tag, listing all chemical components, including the inactivated peptide and any reagents used for inactivation and neutralization.[14]

  • Storage: Keep the container sealed at all times except when adding waste.[8][14] Store it in secondary containment within the laboratory's SAA pending EHS pickup.

This includes any needles, syringes, glass Pasteur pipettes, or broken glassware that have come into contact with this compound.

  • Immediate Disposal: Place all contaminated sharps into a designated sharps container immediately after use.[13][16]

  • Container Specifications: The container must be puncture-resistant, leak-proof, and clearly labeled as "Biohazardous and/or Chemically Contaminated Sharps."[13][16] Do not use makeshift containers.[16]

  • Do Not Overfill: Fill the container only to the indicated fill line (typically three-quarters full) to prevent accidental needle-sticks.[13][16]

  • Final Disposal: Once full, securely seal the container and manage it through your institution's hazardous waste stream, which typically involves collection by EHS for incineration.[13]

Disposal Workflow Diagram

G cluster_0 Point of Generation cluster_1 Waste Streams cluster_2 Processing & Containerization cluster_3 Interim Storage A Waste Generation (e.g., Experiment Complete) B Segregate Waste by Type A->B C1 Solid Waste (Powder, contaminated PPE, vials) B->C1 Solid C2 Liquid Waste (Solutions, HPLC effluent) B->C2 Liquid C3 Sharps Waste (Needles, syringes, glass pipettes) B->C3 Sharps D1 Place in Labeled Hazardous Waste Container C1->D1 D2 Chemical Inactivation (e.g., 10% Bleach, 30 min) C2->D2 D3 Place in Labeled Sharps Container C3->D3 F Store Sealed Containers in Secondary Containment (Satellite Accumulation Area) D1->F E2 Collect in Labeled Hazardous Liquid Waste Container D2->E2 D3->F E2->F G Schedule Pickup with Environmental Health & Safety (EHS) F->G

Sources

Essential Safety Protocols for Handling 6-D-Ala-Gonadorelin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The synthetic peptide 6-D-Ala-gonadorelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, is a valuable tool in research and drug development. However, its potent biological activity necessitates stringent safety protocols to protect laboratory personnel from inadvertent exposure. This guide provides a detailed, experience-driven framework for the proper use of personal protective equipment (PPE) and outlines comprehensive disposal procedures. The focus is not merely on procedural steps but on the scientific rationale behind them, ensuring a deep understanding of laboratory safety and chemical handling.

The Criticality of Specialized PPE: Understanding the Risks

This compound is designed for high potency and stability, and even minute quantities can elicit significant physiological responses.[1][2][3] Accidental exposure through inhalation of aerosolized powder, skin contact, or ingestion can lead to unintended effects on the reproductive system.[1][2][4][5][6] Therefore, a multi-faceted PPE strategy is indispensable to create an effective barrier against occupational exposure.

Selecting the Right Personal Protective Equipment

The choice of PPE is contingent on a thorough risk assessment of the specific laboratory procedures being performed. The following table details the minimum recommended PPE for various activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Reconstituting (Dry Powder) Safety goggles with side shieldsChemical-resistant nitrile gloves (double-gloving is recommended)[4]Fully-buttoned lab coatWithin a fume hood or ventilated enclosure to prevent inhalation of airborne particles[7][8]
Handling Stock Solutions Safety glasses with side shieldsNitrile glovesFully-buttoned lab coatGenerally not required if handled in a certified chemical fume hood
Cell Culture and In-vitro Assays Safety glasses with side shieldsNitrile glovesFully-buttoned lab coatNot typically required
Animal Dosing (Injection) Safety goggles and a face shieldNitrile glovesLab coat and a disposable gownRecommended to prevent exposure from potential splashes or aerosols

A Step-by-Step Guide to Safe Handling and PPE Usage

1. Preparation and Engineering Controls:

  • Designated Workspace: All work with this compound, particularly in its powdered form, should be performed in a designated and clearly marked area.[7]

  • Ventilation: A certified chemical fume hood or a ventilated balance enclosure is mandatory when handling the dry powder to prevent inhalation.[8]

2. Donning PPE: A Deliberate Sequence

The order of donning PPE is crucial for ensuring complete protection.

Donning_Sequence Lab Coat Lab Coat Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Goggles/Face Shield Goggles/Face Shield Respirator (if needed)->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Caption: The correct sequence for donning personal protective equipment.

3. During the Experiment: Maintaining a Protective Barrier

  • Glove Integrity: Change gloves immediately if they become contaminated or if their integrity is compromised.[7]

  • Aerosol Minimization: When reconstituting the peptide, add the solvent slowly to the sides of the vial to prevent the formation of aerosols.[9]

4. Doffing PPE: A Critical Decontamination Step

The removal of PPE is a high-risk point for self-contamination and must be done with care.

Doffing_Sequence Gloves Gloves Gown Gown Gloves->Gown Goggles/Face Shield Goggles/Face Shield Gown->Goggles/Face Shield Respirator Respirator Goggles/Face Shield->Respirator Wash Hands Wash Hands Respirator->Wash Hands

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.